molecular formula C8H4BrNO2S B14781972 3-Bromobenzo[c]isothiazole-5-carboxylic acid

3-Bromobenzo[c]isothiazole-5-carboxylic acid

Cat. No.: B14781972
M. Wt: 258.09 g/mol
InChI Key: QQUGQRIXZIMKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzo[c]isothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

3-bromo-2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-7-5-3-4(8(11)12)1-2-6(5)10-13-7/h1-3H,(H,11,12)

InChI Key

QQUGQRIXZIMKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC(=C2C=C1C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isomeric World of Benzoisothiazoles: Unraveling the Differences Between Benzo[c]isothiazole and Benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoisothiazole scaffold, a fusion of a benzene and an isothiazole ring, presents a compelling area of study in medicinal and materials chemistry. The constitutional isomers, benzo[c]isothiazole and benzo[d]isothiazole, while structurally similar, exhibit distinct physicochemical properties, reactivity, and biological activities. This in-depth technical guide provides a comprehensive analysis of these two isomers, elucidating their core differences to inform and guide research and development efforts. By understanding the nuances of their synthesis, chemical behavior, and structure-activity relationships, researchers can better harness the unique potential of each isomer in the design of novel therapeutics and functional materials.

Introduction: The Significance of Isomeric Distinction

The precise arrangement of atoms within a molecule can have profound implications for its physical, chemical, and biological properties. This principle is vividly illustrated by the isomers of benzoisothiazole. The position of the sulfur and nitrogen atoms in the fused five-membered ring dictates the electronic distribution and steric environment of the entire molecule, leading to divergent synthetic pathways and applications.

  • Benzo[d]isothiazole (1,2-benzisothiazole): This isomer is the more extensively studied of the two and forms the core of numerous biologically active compounds, including antipsychotic drugs and potent enzyme inhibitors.[1] Its derivatives have shown promise in treating a range of conditions, from metabolic disorders to cancer.[2][3]

  • Benzo[c]isothiazole (2,1-benzisothiazole): Less explored than its [d] counterpart, benzo[c]isothiazole represents an area of untapped potential. Its unique electronic and structural features suggest that its derivatives may offer novel biological activities and applications in materials science.

This guide will systematically dissect the key differences between these two isomers, providing a foundational understanding for researchers seeking to exploit their distinct characteristics.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the heteroatoms in benzo[c]isothiazole and benzo[d]isothiazole leads to measurable differences in their fundamental properties.

PropertyBenzo[c]isothiazoleBenzo[d]isothiazole
Molecular Formula C₇H₅NSC₇H₅NS
Molar Mass ~135.19 g/mol ~135.19 g/mol
Structure The nitrogen atom is adjacent to the benzene ring.The sulfur atom is adjacent to the benzene ring.
Alternative Name 2,1-benzisothiazole1,2-benzisothiazole

Below is a visual representation of the structural differences:

Caption: Chemical structures of benzo[c]isothiazole and benzo[d]isothiazole.

Synthesis Strategies: Forging the Isomeric Scaffolds

The synthetic routes to benzo[c]- and benzo[d]isothiazoles are fundamentally different, reflecting the distinct connectivity of their constituent atoms.

Synthesis of Benzo[d]isothiazoles

A variety of methods have been developed for the synthesis of the benzo[d]isothiazole core, often starting from ortho-substituted benzene derivatives. Common strategies include:

  • From 2-Aminobenzenethiols: Condensation of 2-aminobenzenethiol with aldehydes is a widely used and efficient method for preparing 2-substituted benzothiazoles, which are structurally related and share synthetic precursors with benzo[d]isothiazoles.[4]

  • Intramolecular Cyclization: The intramolecular construction of benzo[d]isothiazol-3(2H)-ones, a key derivative, frequently utilizes 2-mercaptobenzamides as starting materials through oxidative dehydrogenative cyclization.[3]

  • From o-Mercaptoacylphenones: A mild S-nitrosation followed by an intramolecular aza-Wittig reaction provides a route to 3-substituted benzisothiazoles.[5]

G start ortho-Substituted Benzene (e.g., 2-Mercaptobenzamide) step1 Oxidative Dehydrogenative Cyclization start->step1 end Benzo[d]isothiazole Derivative step1->end

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromobenzo[c]isothiazole-5-carboxylic Acid and its Isomeric Congeners: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide expands its scope to include its more extensively studied isomers, offering a broader understanding of the synthesis, properties, and potential applications of brominated benzoisothiazole carboxylic acids in drug discovery and development.

Core Identification and Physicochemical Properties

The primary subject of this guide is This compound . Its definitive Chemical Abstracts Service (CAS) number is 1782620-63-6 [1][2][3][4][5]. While this CAS number provides a unique identifier, detailed experimental data on its synthesis and biological activity are not extensively documented in publicly accessible literature.

To provide a functional and comparative context for researchers, the physicochemical properties of its known and commercially available isomers are summarized below. These related structures are crucial for understanding the chemical space and potential biological activities of this class of compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1782620-63-6C₈H₄BrNO₂S258.09
5-Bromobenzo[d]isothiazole-3-carboxylic acid677304-78-8C₈H₄BrNO₂S258.09[2]
6-Bromobenzo[d]isothiazole-3-carboxylic acid677304-75-5C₈H₄BrNO₂S258.09

The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into numerous biologically active molecules. Isothiazole derivatives have demonstrated a wide range of therapeutic activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV effects[1]. The addition of a bromine atom and a carboxylic acid group to the benzoisothiazole core, as seen in the title compound and its isomers, offers multiple avenues for further chemical modification, making these molecules versatile building blocks for targeted drug design.

Synthesis of Brominated Benzoisothiazole Carboxylic Acids

Experimental Protocol: Synthesis of a Brominated Isothiazole Carboxylic Acid from its Carboxamide Precursor

This protocol describes the hydrolysis of a bromoisothiazole-5-carboxamide to the corresponding carboxylic acid using sodium nitrite in trifluoroacetic acid.

Materials:

  • 3-Bromoisothiazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • tert-Butyl methyl ether (t-BuOMe)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • A suspension of 3-bromoisothiazole-5-carboxamide (0.20 mmol) is prepared in trifluoroacetic acid (0.5 mL) in a round-bottom flask.

  • The flask is cooled to approximately 0°C using an ice bath.

  • Sodium nitrite (0.80 mmol, 4 equivalents) is added to the stirred suspension.

  • The reaction mixture is stirred at 0°C until the starting material is consumed, as monitored by thin-layer chromatography (approximately 15 minutes).

  • Upon completion, the reaction mixture is poured into water (5 mL).

  • The aqueous mixture is extracted with tert-butyl methyl ether (3 x 10 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure (evaporated) to yield the final carboxylic acid product[1].

This method has been shown to produce the desired carboxylic acid in high yields (typically >90%)[1].

Synthesis Workflow Diagram

The following diagram, generated using DOT language, illustrates the key steps in the synthesis of a brominated isothiazole carboxylic acid from its corresponding carboxamide.

SynthesisWorkflow start Start with 3-Bromoisothiazole- 5-carboxamide suspend Suspend in TFA at 0°C start->suspend add_nitrite Add NaNO2 (4 equiv.) suspend->add_nitrite react Stir at 0°C (approx. 15 min) add_nitrite->react quench Pour into Water react->quench extract Extract with t-BuOMe quench->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: 3-Bromoisothiazole- 5-carboxylic acid evaporate->product

Sources

The 3-Bromo-2,1-Benzisothiazole Scaffold: Electronic Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the 3-Bromo-2,1-Benzisothiazole Scaffold

Executive Summary

The 3-bromo-2,1-benzisothiazole (also known as 3-bromobenzo[c]isothiazole) scaffold represents a unique class of "non-classical" fused heterocycles. Unlike its ubiquitous 1,2-isomer (found in saccharin and biocides), the 2,1-benzisothiazole system is hypervalent at sulfur, isoelectronic with azulene and quinoline, and possesses distinct o-quinonoid character. This electronic architecture confers a low HOMO-LUMO gap, making it a high-value building block for organic optoelectronics (OLEDs, photovoltaics) and a specialized intermediate in medicinal chemistry .

This guide details the electronic properties, synthetic access, and reactivity profile of the 3-bromo derivative, emphasizing its dual role as an electrophilic substrate for


 and a partner in palladium-catalyzed cross-couplings.

Part 1: Electronic Architecture & Structural Nuances

The Hypervalent Sulfur Anomaly

The 2,1-benzisothiazole core is defined by a fused benzene ring and a heterocyclic ring containing a Nitrogen-Sulfur bond where the nitrogen is attached to the benzene ring. The structure is often represented with an N=S double bond, implying hypervalency (10-electron shell) at sulfur, or as a zwitterionic resonance hybrid.

  • Ortho-Quinonoid Character: Unlike the aromatic 1,2-isomer, the 2,1-system lacks full cyclic delocalization across both rings. It maintains an o-quinonoid arrangement in the benzene ring, which raises the ground state energy and lowers the LUMO energy.

  • Low Bandgap: The scaffold is deeply colored (often orange/red) due to a narrow HOMO-LUMO gap (

    
     eV), facilitating charge transfer.
    
  • The C3-Bromine Effect: The carbon at position 3 (adjacent to sulfur) is inherently electron-deficient (imine-like). The introduction of a bromine atom at C3 exacerbates this deficiency through inductive withdrawal (-I), making the C-Br bond highly susceptible to nucleophilic attack, far more so than in bromobenzene or 3-bromoquinoline.

Resonance & Stability

The stability of the ring relies on the resonance between the neutral hypervalent form and the dipolar contributing structures.

Resonance cluster_properties Electronic Consequences Structure_A Neutral (Hypervalent) N=S Double Bond Structure_B Zwitterionic N(-) - S(+) Structure_A->Structure_B Resonance Structure_C Quinonoid Benzene disruption Structure_B->Structure_C Delocalization Prop1 High Electrophilicity at C3 Structure_C->Prop1 Prop2 Susceptibility to Ring Opening Structure_C->Prop2

Figure 1: Resonance contributions in the 2,1-benzisothiazole core.

Part 2: Synthetic Pathways

Accessing the 3-bromo-2,1-benzisothiazole core requires bypassing the scaffold's tendency to ring-open under harsh conditions. Direct bromination of the parent heterocycle typically fails to target C3 selectively (preferring the benzene ring). Therefore, functional group interconversion is the standard protocol.

Primary Route: Sandmeyer-Type Transformation

The most reliable route proceeds via the 3-amino-2,1-benzisothiazole, which is diazotized and treated with CuBr.

  • Precursor Synthesis: Reaction of o-aminothiobenzamide with oxidants (e.g.,

    
     or 
    
    
    
    ) cyclizes to form 3-amino-2,1-benzisothiazole.
  • Diazotization: The amine is treated with

    
     in HBr/acid at 
    
    
    
    C.
  • Bromination: Addition of CuBr (Sandmeyer conditions) yields 3-bromo-2,1-benzisothiazole.[1]

Alternative Route: Dehydroxy-Bromination

Starting from 2,1-benzisothiazol-3-one (thioanthranil-3-one):

  • Reagent: Phosphoryl bromide (

    
    ) or 
    
    
    
    .
  • Conditions: Heating in inert solvent (toluene/chlorobenzene).

  • Note: This mimics the conversion of 2-pyridone to 2-bromopyridine.

Synthetic Protocol (General Procedure for Route 2)

Safety Warning: 2,1-Benzisothiazoles can be skin sensitizers. Handle in a fume hood.

  • Charge: A dry round-bottom flask is charged with 2,1-benzisothiazol-3-one (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent: Anhydrous toluene is added (0.5 M concentration).

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours. Monitor by TLC (product is usually less polar than starting material).
    
  • Quench: Cool to

    
    C. Slowly pour into ice-water/NaHCO3 mixture. (Caution: Exothermic hydrolysis of 
    
    
    
    ).
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid.

Part 3: Reactivity Profile & Functionalization

The 3-bromo-2,1-benzisothiazole is a "loaded spring." The C3-Br bond is activated by the adjacent heterocyclic nitrogen and sulfur, making it a versatile handle for diverse transformations.

Nucleophilic Aromatic Substitution ( )

Due to the low LUMO density at C3, nucleophiles can displace the bromine atom without transition metal catalysis, particularly if the nucleophile is strong (alkoxides, thiols).

  • Scope: Alcohols (with base), amines, thiols.[2]

  • Conditions:

    
     or NaH in DMF/DMSO at 
    
    
    
    C.
  • Competition: Attack at Sulfur (ring opening) is a competing pathway. Sterically hindered nucleophiles favor

    
     at C3.
    
Palladium-Catalyzed Cross-Coupling

Standard Pd-catalyzed cycles (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) are effective.

  • Advantage: Allows installation of aryl/heteroaryl groups to extend conjugation (crucial for optical materials).

  • Catalyst System:

    
     or 
    
    
    
    /XPhos are recommended to facilitate oxidative addition into the electron-poor C-Br bond.
Ring Opening (The "Achilles' Heel")

The N-S bond is weak. Treatment with strong bases (NaOH, KOH) or reducing agents can cleave the ring, yielding o-aminobenzaldehyde or o-aminothiobenzoate derivatives.

  • Prevention: Use non-nucleophilic bases (

    
    , DIPEA) and anhydrous conditions whenever possible.
    
Decision Tree for Functionalization

Reactivity cluster_SNAr Nucleophilic Substitution (SNAr) cluster_Pd Pd-Catalysis (C-C Bond) cluster_Risk Degradation Pathways Center 3-Bromo-2,1-Benzisothiazole Nu_Alkoxy OR- / Heat (Ether formation) Center->Nu_Alkoxy Strong Nu- Nu_Amine HNR2 / Base (Amination) Center->Nu_Amine Mild Base Suzuki Ar-B(OH)2 / Pd(0) (Biaryl synthesis) Center->Suzuki Suzuki Sono Alkyne / CuI / Pd(0) (Extended conjugation) Center->Sono Sonogashira Hydrolysis Aq. NaOH / Heat --> o-Aminobenzaldehyde Center->Hydrolysis Ring Opening risk!

Figure 2: Reactivity landscape of the 3-bromo-2,1-benzisothiazole scaffold.

Part 4: Applications in R&D

Organic Electronics (OPV/OLED)

The 2,1-benzisothiazole unit is a strong electron acceptor.[3] When coupled with electron-rich units (thiophenes, carbazoles) via the 3-position (using the 3-bromo precursor), it forms "Push-Pull" dyes.

  • Property: Broad absorption in the visible spectrum (Red-shifted relative to 1,2-isomers).

  • Use Case: Non-fullerene acceptors in organic solar cells.

Bioisosteres

In drug design, the scaffold serves as a bioisostere for quinoline or isoquinoline . The N-S bond introduces a different dipole vector and lipophilicity profile (


), potentially altering metabolic stability and binding affinity.
Summary Table: 3-Bromo-2,1-Benzisothiazole vs. 3-Bromo-1,2-Benzisothiazole
Feature3-Bromo-2,1-Benzisothiazole (Benzo[c])3-Bromo-1,2-Benzisothiazole (Benzo[d])
Structure Hypervalent N-S (Quinonoid)Standard Aromatic S-N
Color Deep Yellow/Orange/RedColorless/Pale Yellow
Reactivity (C3) High (Imine-like)Moderate
Stability Sensitive to base (Ring opening)Generally stable
Primary Use Optoelectronics, DyesBiocides, Pharma intermediates

References

  • Thieme Chemistry . (n.d.). Product Class 16: Benzisothiazoles.[4] Science of Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry . (1973). The chemistry of 2,1-benzisothiazoles.[1][4][5] Part VI. Quaternary salts and their decomposition. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization. PMC. Retrieved from [Link]

Sources

Medicinal Chemistry Applications of Benzo[c]isothiazole Carboxylic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The benzo[c]isothiazole (also known as 2,1-benzisothiazole) scaffold is a highly versatile, planar, aromatic heterocyclic system comprising a nitrogen and sulfur atom within a five-membered ring fused to a benzenoid core[1]. While historically overshadowed by its [d]-fused isomer (1,2-benzisothiazole, the core of saccharin), benzo[c]isothiazole has emerged as a privileged pharmacophore in modern drug discovery.

When functionalized with a carboxylic acid moiety (e.g., benzo[c]isothiazole-3-carboxylic acid or 6-carboxylic acid), the molecule gains a critical synthetic handle and a potent hydrogen-bonding pharmacophore[2]. This whitepaper explores the structural logic, therapeutic applications, and self-validating synthetic protocols required to leverage benzo[c]isothiazole carboxylic acids in medicinal chemistry.

Structural Chemistry & Scaffold Differentiation

The pharmacological utility of benzo[c]isothiazoles stems from their unique electronic distribution. Unlike 1,2-benzisothiazoles, the [c]-face fusion (2,1-benzisothiazole) alters the resonance of the benzenoid ring, subtly shifting the electron density away from the sulfur atom.

The introduction of a carboxylic acid group serves three primary functions in drug design:

  • Bioisosteric Replacement: It acts as a bioisostere for tetrazoles or sulfonamides in receptor binding pockets.

  • Solubility Enhancement: The ionizable proton improves aqueous solubility, a critical factor for oral bioavailability.

  • Library Generation: It provides an orthogonal reactivity site for generating diverse amide and ester libraries via combinatorial chemistry.

Core Medicinal Chemistry Applications

Oncology: Wnt Signaling Pathway Inhibition

Aberrant activation of the Wnt signaling pathway is a primary driver in triple-negative breast cancer (TNBC), a highly aggressive phenotype lacking estrogen, progesterone, and HER2 receptors[3]. Benzo[c]isothiazole derivatives have been identified as potent inhibitors of the Wnt pathway[3]. By antagonizing the Frizzled receptor complex, these compounds stabilize the destruction complex (GSK-3β/Axin/APC), leading to the phosphorylation and subsequent degradation of cytosolic β-catenin. This prevents nuclear translocation, effectively arresting tumor growth[3].

WntInhibition Drug Benzo[c]isothiazole Carboxylic Acid Receptor Wnt / Frizzled Receptor Complex Drug->Receptor Antagonizes Destruction Destruction Complex (GSK-3β / Axin / APC) Receptor->Destruction Inhibits (Blocked) BetaCatenin β-Catenin Destruction->BetaCatenin Phosphorylates & Degrades Transcription Target Gene Transcription (Proliferation) BetaCatenin->Transcription Translocates (Blocked) CellDeath Tumor Growth Arrest & Apoptosis BetaCatenin->CellDeath Degradation Leads to

Fig 1: Mechanism of Wnt signaling pathway inhibition by benzo[c]isothiazole derivatives.

Neuropharmacology: CNS Depressants

Substituted 2H,3H-2,1-benzisothiazole-S-oxides have demonstrated significant efficacy as central nervous system (CNS) depressants[4]. In murine models, these compounds act as potent tranquilizers and sleep-inducing agents at dosages ranging from 5 to 200 mg/kg[4]. The S-oxide modification increases the polarity of the heterocycle, optimizing blood-brain barrier (BBB) penetration and receptor binding kinetics.

Anti-inflammatory & Antimicrobial Agents

Isothiazole and benzisothiazole derivatives exhibit strong binding affinities for cyclooxygenase (COX-1 and COX-2) enzymes, positioning them as viable non-steroidal anti-inflammatory drug (NSAID) candidates[5]. Furthermore, the isothiazole carboxylic acid core is the foundational precursor for commercial agrochemicals and fungicides, such as isotianil, which induce systemic acquired resistance in plants.

Synthetic Workflows and Functionalization

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind reagent selection.

Protocol A: De Novo Synthesis of the Benzo[c]isothiazole Core

The construction of the 2,1-benzisothiazole ring requires precise control over sulfur-nitrogen bond formation. Using sulfur dichloride (


) as a sulfur donor is highly efficient but requires sequential base catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-4,6-dinitrotoluene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Sulfur Addition: Add

    
     (1.2 eq) dropwise. Causality: Dropwise addition controls the exothermic release of HCl gas and prevents uncontrolled polymerization.
    
  • Nucleophilic Catalysis: Introduce 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq). Causality: DABCO acts as a highly nucleophilic catalyst, forming a reactive intermediate that prevents the formation of unreactive sulfur-bridged dimers, significantly boosting yields.

  • Neutralization & Cyclization: Add Triethylamine (TEA) (2.0 eq) sequentially. Causality: TEA neutralizes the generated HCl, driving the intramolecular cyclization and rearomatization to completion.

  • Validation: Monitor via TLC. Upon completion, quench with water, extract with DCM, and purify via silica gel chromatography.

SynthesisWorkflow SM 2-Amino-4,6-dinitrotoluene (Starting Material) Reagent1 S2Cl2 / DABCO (Sulfur Donor & Base) SM->Reagent1 Core Dinitrobenzo[c]isothiazole (Core Scaffold) Reagent1->Core Reagent2 Hydrolysis / Oxidation (Carboxylation) Core->Reagent2 Product Benzo[c]isothiazole Carboxylic Acid Reagent2->Product Library Amide/Ester Derivatives Product->Library EDC/HOBt Coupling

Fig 2: De novo synthetic workflow for benzo[c]isothiazole carboxylic acid derivatives.

Protocol B: Amidation of the Carboxylic Acid

To generate libraries for SAR screening, the carboxylic acid must be coupled with various amines without degrading the heterocycle.

Step-by-Step Methodology:

  • Activation: Dissolve benzo[c]isothiazole-3-carboxylic acid in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes. Causality: HOBt reacts with the O-acylisourea intermediate to form a stable active ester, preventing the formation of unreactive N-acylurea byproducts and suppressing epimerization.

  • Coupling: Add the target amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA ensures the amine remains unprotonated and highly nucleophilic, facilitating rapid amide bond formation.

  • Workup & Validation: Quench with saturated aqueous

    
    , extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Confirm product identity via 
    
    
    
    -NMR (monitoring the disappearance of the broad carboxylic acid OH peak at ~12-13 ppm).

Quantitative Data Presentation: SAR Profiling

The following table summarizes the physicochemical properties and pharmacological efficacies of key benzo[c]isothiazole scaffolds and their derivatives across different therapeutic targets.

Scaffold / DerivativeTarget / PathwayPotency / EfficacyXLogPPrimary Indication
Benzo[c]isothiazole-6-carboxylic acid Wnt / Frizzled ReceptorLow µM (

µM),

efficacy[3]
1.8Triple-Negative Breast Cancer
2H,3H-2,1-benzisothiazole-S-oxide CNS Receptors

mg/kg (in vivo murine)[4]
2.1Insomnia / Anxiety
Isothiazolopyridine analogs COX-1 / COX-2Sub-µM

[5]
2.4Inflammation / Pain
3,4-dichloroisothiazole-5-carboxylic acid Fungal PathogensCommercial Agrochemical2.7Agricultural Antifungal

Conclusion

Benzo[c]isothiazole carboxylic acids represent a highly tunable class of heterocycles. By leveraging the unique electronic properties of the 2,1-fusion and the synthetic versatility of the carboxylic acid moiety, medicinal chemists can access a broad chemical space. From targeting the elusive Wnt signaling pathway in aggressive oncology models to developing novel CNS depressants, this scaffold provides a robust foundation for next-generation drug discovery.

References

  • PubChem. Benzo[c]isothiazole | C7H5NS | CID 638008. National Institutes of Health. Available at:[Link]

  • Thieme Connect. Product Class 16: Benzisothiazoles. Science of Synthesis. Available at:[Link]

  • Google Patents.Substituted 2H,3H-2,1-benzisothiazole-S-oxides, method of use and pharmaceutical compositions thereof (US4031227A).
  • ResearchGate. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo[4,5-b] Pyridine. Available at:[Link]

  • Google Patents.Pyrazole derivatives as inhibitors of the wnt signalling pathway (WO2019166616A1).

Sources

Novel 2,1-Benzisothiazole Pharmacophores for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The 2,1-benzisothiazole scaffold, an aromatic heterocyclic system, represents a compelling yet underexplored pharmacophore in medicinal chemistry. While its isomer, 1,2-benzisothiazole, is a core component of several successful CNS drugs, the unique electronic and steric properties of the 2,1-benzisothiazole nucleus offer distinct opportunities for novel therapeutic agent design. This guide provides a comprehensive technical overview of the 2,1-benzisothiazole core, consolidating foundational chemistry, validated synthesis protocols, and evidence-based therapeutic potential. We will explore key biological activities, including applications in oncology, neurodegenerative disorders, and central nervous system diseases, with a specific focus on multi-target drug design strategies. By synthesizing established literature with field-proven experimental insights, this document serves as a foundational resource for research groups aiming to exploit this versatile scaffold in modern drug discovery programs.

Introduction: The 2,1-Benzisothiazole Scaffold – An Isomer of Opportunity

In the landscape of heterocyclic chemistry, benzothiazoles are recognized as "privileged structures" due to their consistent appearance in biologically active compounds.[1][2] This family is broadly divided into two structural isomers: the well-studied 1,2-benzisothiazole and the less-common 2,1-benzisothiazole. The 1,2-isomer is famously integrated into the structure of atypical antipsychotics like Lurasidone and Ziprasidone, validating the therapeutic potential of the broader benzisothiazole framework.[3][4]

However, the 2,1-benzisothiazole ring system, with its distinct nitrogen-sulfur bond arrangement, presents a different stereoelectronic profile for molecular interactions. This subtle structural diversion can lead to significant changes in target affinity, selectivity, and pharmacokinetic properties. The exploration of this scaffold is not merely an academic exercise; it is a strategic approach to uncover novel intellectual property and develop next-generation therapeutics that may overcome the limitations of existing drugs. This guide aims to illuminate the path for such exploration, providing the chemical foundation and biological rationale necessary to unlock the potential of 2,1-benzisothiazole pharmacophores.

Core Chemistry and Synthesis Strategies

A thorough understanding of the synthesis is critical as it dictates the feasibility and diversity of any screening library. The 2,1-benzisothiazole core can be accessed through several reliable synthetic routes, often starting from readily available ortho-substituted aromatics.

Foundational Synthesis: Cyclization of 2-Aminothiobenzoates

One of the most direct and versatile methods involves the oxidative cyclization of 2-aminothiobenzoate derivatives. This approach offers the advantage of introducing substituents on the benzene ring at an early stage, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a 3-Substituted 2,1-Benzisothiazole

This protocol describes a self-validating pathway where the successful formation of each intermediate can be confirmed by standard analytical techniques (NMR, MS), ensuring the integrity of the final product.

Step 1: Thionation of 2-Aminobenzoic Acid

  • Rationale: Conversion of the carboxylic acid to a thio-analogue is the key step to introduce the requisite sulfur atom. Thionating agents like Lawesson's reagent are effective but can be harsh. A milder, two-step process via an ester is often preferable for sensitive substrates.

  • To a solution of a substituted 2-aminobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure. The resulting methyl 2-aminobenzoate hydrochloride is taken to the next step without further purification.

  • The crude ester is dissolved in an inert solvent (e.g., toluene) and treated with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent under reflux until TLC analysis indicates complete consumption of the starting material.

Step 2: Oxidative S-N Bond Formation (Cyclization)

  • Rationale: An oxidizing agent is required to facilitate the intramolecular cyclization and formation of the stable N-S bond. A variety of oxidants can be used, with the choice depending on the substrate's sensitivity to oxidation.

  • The crude 2-aminothiobenzoate from the previous step is dissolved in a suitable solvent like ethanol or acetic acid.

  • An oxidizing agent, such as hydrogen peroxide (30% solution) or iodine, is added portion-wise at room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated product is collected by filtration.

Step 3: Purification

  • The crude 2,1-benzisothiazole derivative is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the final product.

Sustainable Synthesis via L-Cysteine

Modern drug discovery emphasizes green chemistry principles. L-cysteine, a naturally occurring amino acid, can serve as a non-toxic and renewable source of sulfur.[5][6] This strategy involves a copper-catalyzed reaction with a suitable ortho-dihaloarene, providing an environmentally conscious alternative to traditional methods.

G Figure 1: Synthetic Pathways to 2,1-Benzisothiazole Core cluster_legend Legend A 2-Aminobenzoic Acid B Methyl 2-Aminobenzoate A->B Esterification (MeOH, SOCl₂) C 2-Aminothiobenzoate Derivative B->C Thionation (P₄S₁₀) D 2,1-Benzisothiazole Core C->D Oxidative Cyclization (H₂O₂) E o-Dihaloarene G Copper-Catalyzed Coupling E->G F L-Cysteine (Sulfur Source) F->G G->D Intramolecular C-S/C-N Formation Key1 Starting Material Key2 Sustainable Reagent Key3 Final Scaffold

Figure 1: General synthetic pathways to the 2,1-benzisothiazole core.

Key Therapeutic Targets and Biological Activities

The therapeutic utility of the 2,1-benzisothiazole scaffold can be inferred and explored across several disease areas, leveraging insights from its better-known isomers and emerging direct evidence.

Central Nervous System: Atypical Antipsychotic Potential

The established success of 1,2-benzisothiazole derivatives as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors provides a powerful rationale for investigating 2,1-isomers in this space.[7][8] The "dual-receptor" antagonism is a hallmark of atypical antipsychotics, which offer improved efficacy against the negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[8]

The unique geometry of the 2,1-benzisothiazole core could enable novel interactions within the receptor binding pockets, potentially leading to improved selectivity or affinity profiles. A common strategy involves linking the benzisothiazole core to a piperazine moiety, a pharmacophore known to interact with aminergic GPCRs.[3][4]

G Figure 2: Simplified D2/5-HT2A Antagonism Pathway DA Dopamine D2R D2 Receptor (Mesolimbic) DA->D2R HT Serotonin HT2AR 5-HT2A Receptor (Mesocortical) HT->HT2AR Positive Positive Symptoms (Psychosis) D2R->Positive Hyperactivity Negative Negative Symptoms (Cognitive Deficit) HT2AR->Negative Hypoactivity Drug 2,1-Benzisothiazole Derivative Drug->D2R Blocks Drug->HT2AR Blocks EPS Extrapyramidal Side Effects

Figure 2: Simplified pathway for atypical antipsychotic action.
Oncology: Targeting Protein Homeostasis

Cancer cells, particularly secretory cancers like multiple myeloma, experience high levels of endoplasmic reticulum (ER) stress due to massive protein synthesis.[9] This makes them uniquely vulnerable to agents that disrupt protein folding and quality control. Protein Disulfide Isomerase (PDI) is a key enzyme in the ER that catalyzes disulfide bond formation, a critical step in the folding of many proteins.[10] Inhibition of PDI leads to an accumulation of misfolded proteins, triggering terminal ER stress and apoptosis.[9][11]

The benzisothiazole scaffold has been identified as a promising starting point for developing PDI inhibitors.[9] Its planar, electron-rich structure is well-suited for interaction with the enzyme's active site.

Table 1: Representative PDI Inhibitors and Their Potency

Compound Class Inhibitor Example Target IC₅₀ (µM) Reference
Indene Derivative E64FC26 Pan-PDI 1.9 - 25.9 [9]
Thiazole Derivative PACMA 31 PDI 10 [10]

| Hypothetical | 2,1-Benzisothiazole Hit | PDI | To be determined | N/A |

G Figure 3: PDI Inhibition-Induced Apoptosis PDI Protein Disulfide Isomerase (PDI) Folding Correct Protein Folding PDI->Folding Catalyzes Misfolded Accumulation of Misfolded Proteins PDI->Misfolded Prevents Drug 2,1-Benzisothiazole Inhibitor Drug->PDI Inhibits ER_Stress ER Stress & Unfolded Protein Response (UPR) Misfolded->ER_Stress Triggers Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Leads to

Figure 3: Mechanism of apoptosis via PDI inhibition in cancer cells.
Neurodegenerative Disorders: Multi-Targeting Strategy

Diseases like Alzheimer's are multifactorial, involving complex pathologies such as amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and neuronal inflammation.[12] A "one-target, one-molecule" approach often fails. The development of multi-target-directed ligands (MTDLs) is a promising strategy.[12][13]

The benzothiazole framework has been successfully used to design dual inhibitors. For instance, certain 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been shown to inhibit both Casein Kinase 1 (CK1), which is involved in tau pathology, and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD), an enzyme linked to Aβ-mediated mitochondrial dysfunction.[13] The structural similarity makes the 2,1-benzisothiazole scaffold an ideal candidate for developing novel MTDLs for Alzheimer's disease.

A Practical Drug Discovery Cascade

Translating the potential of the 2,1-benzisothiazole scaffold into a viable drug candidate requires a systematic and logical discovery cascade.

G Figure 4: 2,1-Benzisothiazole Drug Discovery Workflow Lib Library Synthesis (Diverse R-groups) HTS High-Throughput Screen (e.g., PDI Assay) Lib->HTS Primary Screen HitVal Hit Validation (Dose-Response, Orthogonal Assays) HTS->HitVal Identify 'Hits' LeadOp Lead Optimization (SAR, ADME Profiling) HitVal->LeadOp Confirm 'Leads' LeadOp->Lib Iterate Synthesis (SAR-guided) InVivo In Vivo Efficacy (Animal Models) LeadOp->InVivo Select Candidate

Figure 4: A workflow for a 2,1-benzisothiazole drug discovery program.
Library Design and High-Throughput Screening (HTS)

The initial step is the synthesis of a focused library of 2,1-benzisothiazole derivatives. Diversity can be introduced by varying the substituents on the benzo ring and at the 3-position. This library would then be subjected to an HTS campaign against a chosen target. For PDI, a common and reliable HTS assay is the insulin turbidity assay.

Experimental Protocol: PDI Insulin Turbidity Assay

This protocol provides a robust method for identifying and quantifying PDI inhibition. It is based on PDI's ability to reduce the disulfide bonds in insulin, causing its B-chain to precipitate and increase the turbidity of the solution.[11]

  • Rationale: This is a functional, biochemical assay that directly measures the reductive activity of PDI. Its simplicity and scalability make it ideal for HTS. A compound that prevents the increase in turbidity is a potential PDI inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of human PDI enzyme in assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).

    • Prepare a stock solution of insulin in a dilute HCl solution and then dilute it into the assay buffer.

    • Prepare a stock solution of dithiothreitol (DTT) in assay buffer. This will serve as the reducing agent to initiate the reaction.

    • Prepare serial dilutions of the 2,1-benzisothiazole test compounds in DMSO.

  • Assay Procedure (96- or 384-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound solution (typically 1-2 µL). Include positive controls (known PDI inhibitor, e.g., PACMA 31) and negative controls (DMSO vehicle).

    • Add the PDI enzyme solution and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Add the insulin solution to each well.

    • Initiate the reaction by adding the DTT solution.

    • Immediately place the plate in a plate reader capable of measuring absorbance at 650 nm.

    • Monitor the change in absorbance over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • The rate of increase in absorbance is proportional to PDI activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2,1-benzisothiazole scaffold is a pharmacophore rich with untapped potential. By leveraging the extensive knowledge base of its isomeric relatives and applying modern drug discovery strategies, it offers fertile ground for the development of novel therapeutics. Its demonstrated versatility makes it a prime candidate for creating MTDLs for complex diseases like cancer and neurodegenerative disorders. Future research should focus on expanding the synthetic toolbox to access more diverse derivatives, exploring novel biological targets, and employing computational methods to rationally design next-generation inhibitors with superior potency and selectivity. The insights and protocols provided in this guide serve as a robust starting point for these endeavors.

References

  • Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substitutedamino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713–719. [Link]

  • Zani, F., Vicini, P., & Mazza, P. (1993). Biological studies on 2,1-benzisothiazole derivatives. I. Evaluation of antibacterial, antifungal and genotoxic activities of 1-acyl-3-acylimino-2,1-benzisothiazolines. Il Farmaco, 48(9), 1279–1289. [Link]

  • Davis, M., & White, A. W. (1975). The chemistry of 2,1-benzisothiazoles. VIII. Tautomerism of 2,1-Benzisothiazolin-3-one and the preparation of N- and O-alkylated derivatives. Australian Journal of Chemistry, 28(1), 129-132. [Link]

  • Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1342. [Link]

  • McKinnon, D. M., & Duncan, K. A. (1988). The 2,1-benzisothiazolo[2,3-b]-2,1-benzisothiazole system, synthesis and properties. Journal of Heterocyclic Chemistry, 25(4), 1095-1098. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(36), 25343–25359. [Link]

  • Wang, B., Liu, X. H., & Zhang, Z. W. (2009). Synthesis and bioactivity of novel benzisothiazolone derivatives as potential microbiocides. Journal of Heterocyclic Chemistry, 46(2), 320-323. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Comer, F. A., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLoS ONE, 7(10), e46738. [Link]

  • Ghorab, M. M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 245-267. [Link]

  • Hassanzadeh, F., et al. (2020). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(5), 1021-1025. [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369. [Link]

  • Campiani, G., et al. (1998). New antipsychotic agents with serotonin and dopamine antagonist properties based on a pyrrolo[2,1-b][14][15]benzothiazepine structure. Journal of Medicinal Chemistry, 41(20), 3763-3772. [Link]

  • Ghorab, M. M., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 245-267. [Link]

  • Davis, M., & Pettett, M. (1976). Synthesis of substituted 2,1-benzisothiazoles. The Journal of Organic Chemistry, 41(1), 123-125. [Link]

  • Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299–315. [Link]

  • Areias, F. M., et al. (2000). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 10(9), 909-912. [Link]

  • Kamal, A., et al. (2018). Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(20), 1765-1781. [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Raj, R., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(12), 1083-1111. [Link]

  • El-Sayed, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]

  • Jenkins, D. P., et al. (2016). Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5919-5922. [Link]

  • Benek, O., et al. (2018). 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145-1153. [Link]

  • ResearchGate. (n.d.). Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg). ResearchGate. [Link]

  • Wikipedia. (2024). Protein disulfide-isomerase. Wikipedia. [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]

  • Vatolin, S., et al. (2018). Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma. Oncogene, 37(41), 5517-5529. [Link]

  • Kamal, A., et al. (2018). Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry. ResearchGate. [Link]

  • Beilhartz, G. L., et al. (2019). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Molecules, 24(20), 3740. [Link]

  • Google Patents. (2021).
  • Smith, J. M. (2018). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Journal of Molecular Structure, 1318, 138542. [Link]

  • Wu, X., et al. (2022). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 15(5), 103764. [Link]

  • Iqbal, F., et al. (2020). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. ResearchGate. [Link]

  • University of Cambridge. (2017, April 20). Scientists discover two repurposed drugs that arrest neurodegeneration in mice. University of Cambridge News. [Link]

  • Kredich, N. M. (2008). Biosynthesis of Cysteine. EcoSal Plus, 3(1). [Link]

  • Flaumenhaft, R., et al. (2013). Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(120), 99285-99305. [Link]

  • Google Patents. (1976).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

Sources

Reactivity of C-3 position in benzo[c]isothiazole ring systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the C-3 Position in Benzo[c]isothiazole Ring Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The benzoisothiazole scaffold is a cornerstone in medicinal chemistry and materials science. However, the vast majority of research has focused on the benzo[d]isothiazole isomer, leaving its constitutional isomer, benzo[c]isothiazole (also known as 2,1-benzisothiazole), as a comparatively unexplored chemical entity. This guide provides a deep dive into the reactivity of the C-3 position of the benzo[c]isothiazole ring system. Synthesizing foundational principles of heterocyclic chemistry with the sparse but significant available literature, this document offers a theoretical framework, discusses known reaction pathways, and proposes prospective functionalization strategies. Our objective is to illuminate the unique chemical behavior of this scaffold and provide researchers with the insights needed to exploit its potential in novel molecular design and drug development.

The Benzo[c]isothiazole Scaffold: A Matter of Isomeric Distinction

To understand the reactivity of benzo[c]isothiazole, it is crucial to first distinguish it from its more common isomers. The arrangement of the nitrogen and sulfur atoms relative to the fused benzene ring dictates the electronic distribution and, consequently, the chemical behavior of the molecule.

A recent review on the synthesis of benzo[d]isothiazoles highlights the historical disparity in research focus, noting that despite the early discovery of benzo[d]isothiazole derivatives like saccharin, synthetic pathways toward the benzo[c]isothiazole scaffold have remained limited until recently[1].

Isomer_Comparison cluster_c Benzo[c]isothiazole (2,1-Benzisothiazole) cluster_d Benzo[d]isothiazole (1,2-Benzisothiazole) cluster_thiazole Benzothiazole C C D D T T

Caption: Structural comparison of benzo[c]isothiazole and its common isomers.

Theoretical Framework: Electronic Structure and Predicted Reactivity

The reactivity of any position on a heterocyclic ring is governed by its local electron density. In the case of benzo[c]isothiazole, the isothiazole moiety is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.

The C-3 position, situated between the nitrogen and the fused benzene ring, is analogous to an imine carbon but is further influenced by the adjacent sulfur atom. Resonance analysis suggests that the C-3 carbon bears a significant partial positive charge, rendering it a prime target for nucleophilic attack. Conversely, this electron-poor nature makes it highly resistant to attack by electrophiles.

Caption: Resonance contributor highlighting the electrophilic nature of C-3.

This theoretical prediction is strongly supported by experimental evidence. Studies on electrophilic substitution reactions, such as nitration and bromination, of 2,1-benzisothiazole have shown that substitution occurs exclusively on the electron-rich benzenoid ring, yielding mixtures of 4-, 5-, and 7-substituted products[2]. The heterocyclic C-3 position remains unreactive under these conditions, confirming its non-nucleophilic character.

Key Reaction Pathways at the C-3 Position

While direct C-H functionalization at the C-3 position is not well-documented, its reactivity can be accessed through several strategic pathways.

N-Alkylation and Subsequent Base-Induced Ring Opening

A definitive reaction pathway that directly involves the C-3 position is the decomposition of 2,1-benzisothiazolium quaternary salts. The nitrogen atom (N-2) readily reacts with alkylating agents to form stable quaternary salts. Subsequent treatment of these salts with a base, such as aqueous sodium hydroxide, does not result in simple deprotonation but rather induces a ring-opening reaction. This transformation cleaves the N-S bond and involves the C-3 position, ultimately yielding N-substituted o-aminobenzaldehydes[3].

This sequence provides a unique method for unmasking a masked aldehyde functionality and serves as a testament to the inherent reactivity seeded by the N-S bond and the electrophilicity of the C-3 carbon.

Ring_Opening_Workflow start Benzo[c]isothiazole step1 N-Alkylation (e.g., Dialkyl Sulfate, Alkyl Bromide) start->step1 intermediate 2-Alkyl-2,1-benzisothiazolium Salt step1->intermediate step2 Base Treatment (e.g., aq. NaOH) intermediate->step2 product N-Alkyl-o-aminobenzaldehyde step2->product

Caption: Workflow for the synthesis of o-aminobenzaldehydes from benzo[c]isothiazole.

Representative Protocol: Synthesis of N-Methyl-o-aminobenzaldehyde[3]

  • Quaternization: A mixture of 2,1-benzisothiazole (1.35 g, 10 mmol) and dimethyl sulfate (1.39 g, 11 mmol) is heated at 115-120 °C for 15 minutes. The resulting solid mass is cooled and triturated with ether to yield the crude 2-methyl-2,1-benzisothiazolium methosulfate.

  • Ring Opening: The crude salt is dissolved in water (20 mL) and treated with a 10% aqueous sodium hydroxide solution until the mixture is strongly alkaline.

  • Extraction & Purification: The resulting mixture is extracted with ether. The ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to yield N-methyl-o-aminobenzaldehyde as an oil.

Prospective Nucleophilic Substitution and Addition at C-3

While direct nucleophilic substitution on an unsubstituted C-3 position is underexplored, the synthesis of various 3-substituted derivatives strongly implies the viability of this approach[4][5][6]. The creation of a C-3 precursor bearing a suitable leaving group (e.g., a halide) would unlock a vast potential for functionalization. Drawing parallels from the more-studied benzo[d]isothiazole system, where 3-chloro-1,2-benzisothiazole readily reacts with carbanion nucleophiles[7], a hypothetical 3-halo-benzo[c]isothiazole would be a powerful synthetic intermediate.

The table below outlines the predicted reactivity of such an intermediate with various classes of nucleophiles, providing a roadmap for future synthetic exploration.

Nucleophile ClassReagent ExamplePredicted C-3 ProductRationale & Field Insights
Organometallics Grignard Reagents (R-MgX)3-Alkyl/ArylProvides a direct route for C-C bond formation. Reaction conditions must be carefully controlled to avoid side reactions.
Organolithiums (R-Li)3-Alkyl/ArylHighly reactive; may require low temperatures. Useful for introducing sterically hindered groups.
Amines Primary/Secondary Amines (R₂NH)3-AminoKey transformation for building scaffolds in medicinal chemistry. The resulting 3-amino derivatives are valuable for further elaboration.
Alkoxides/Thiolates Sodium Alkoxide (NaOR)3-AlkoxyIntroduces ether linkages, which can modulate solubility and metabolic stability in drug candidates.
Sodium Thiolate (NaSR)3-ThioetherThioether moieties are important in various biologically active molecules and can act as handles for further functionalization.
Carbanions Malonates, β-ketoesters3-Carbon-SubstitutedAllows for the introduction of complex carbon frameworks, enabling the construction of diverse molecular architectures.

Synthetic Access to C-3 Functionalized Benzo[c]isothiazoles

The most practical approach for exploring C-3 reactivity is to employ synthetic methods that directly install a functional group at this position during the ring's construction.

One-Stage Synthesis of 2,1-Benzisothiazole-3-carboxylic acid

A notable and efficient method involves the reaction of o-ethylaniline with thionyl chloride. The reaction proceeds through a proposed 3-methyl-2,1-benzisothiazole intermediate, which is rapidly chlorinated at the methyl group. Subsequent hydrolysis affords the C-3 carboxylic acid derivative in a single stage, providing a valuable starting material for further derivatization (e.g., amide coupling)[5].

Detailed Experimental Protocol: Synthesis of 2,1-Benzisothiazole-3-carboxylic acid[5]

  • Reaction Setup: A solution of o-ethylaniline (12.1 g, 0.1 mol) in chloroform (50 mL) is prepared in a three-necked flask fitted with a reflux condenser and a dropping funnel.

  • Reagent Addition: Thionyl chloride (47.6 g, 0.4 mol) is added dropwise to the stirred solution over 30 minutes.

  • Reflux: The mixture is heated under reflux for 5 hours. The evolution of hydrogen chloride and sulfur dioxide should be managed with an appropriate gas trap.

  • Workup: The chloroform and excess thionyl chloride are removed under reduced pressure. The residual dark oil is cautiously poured onto crushed ice.

  • Hydrolysis & Isolation: The aqueous mixture is boiled for 10 minutes to ensure complete hydrolysis of the intermediate trichloromethyl group.

  • Purification: Upon cooling, the crude 2,1-benzisothiazole-3-carboxylic acid precipitates. The solid is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to yield the pure product.

Conclusion and Future Outlook

The C-3 position of the benzo[c]isothiazole ring system presents a unique and underexploited opportunity for chemical innovation. While resistant to electrophilic attack, its inherent electrophilicity makes it a promising site for nucleophilic functionalization. The established pathway of N-alkylation followed by ring-opening provides a reliable method for accessing o-aminobenzaldehydes.

The future of benzo[c]isothiazole chemistry hinges on the development of robust methods for introducing leaving groups at the C-3 position, which would unlock the full potential of nucleophilic substitution reactions outlined in this guide. Furthermore, exploring direct C-H activation at this site with modern organometallic catalysis could provide more atom-economical routes to novel derivatives. For researchers in drug discovery and materials science, the benzo[c]isothiazole scaffold represents a frontier of chemical space, with the C-3 position serving as the primary gateway for diversification and the generation of novel molecular architectures.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-175. [Link]

  • Davis, M., & White, A. W. (1968). The chemistry of 2,1-benzisothiazoles. Part VI. Quaternary salts and their decomposition by base to o-aminobenzaldehydes. Journal of the Chemical Society C: Organic, 2189-2191. [Link]

  • Davis, M., & White, A. W. (1969). Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic, 1-4. [Link]

  • Davis, M., & White, A. W. (1972). The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 349-351. [Link]

  • Vitali, T., et al. (1983). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. Farmaco, Edizione Scientifica, 38(11), 836-49. [Link]

  • Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,l-Benzisoxazole and 2,l-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1340. [Link]

  • Carrington, D. E. L., Clarke, K., & Scrowston, R. M. (1971). Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic, (23), 3903-3906. [Link]

  • Gais, H. J., et al. (2021). Further Studies of Benzothiazine Metalation. European Journal of Organic Chemistry. (This reference is used to illustrate the concept of C-3 deprotonation in a related heterocyclic system). [Link]

  • PubChem. Benzo[c]isothiazole. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Regioselective Bromination of Benzo[c]isothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the bromination of benzo[c]isothiazole-5-carboxylic acid .

Executive Summary

This guide details the protocols for the electrophilic bromination of benzo[c]isothiazole-5-carboxylic acid (also known as 2,1-benzisothiazole-5-carboxylic acid ).

The benzo[c]isothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems. However, its unique electronic properties—specifically the o-quinonoid character of the heterocyclic ring—require tailored synthetic strategies.

Key Technical Insight: The presence of the electron-withdrawing carboxylic acid group (-COOH) at the C-5 position strongly deactivates the benzene ring. Standard bromination conditions (Br₂/AcOH) often fail or result in poor conversion. This protocol prioritizes a High-Acid Media Strategy (NBS/H₂SO₄) to generate the highly reactive protonated


-bromosuccinimide species (superelectrophile), ensuring quantitative conversion at the thermodynamically favored C-7 position .

Structural Analysis & Regioselectivity

The Scaffold Distinction (Critical)

Before proceeding, ensure you are working with the correct isomer.

  • Benzo[c]isothiazole (2,1-benzisothiazole): A hypervalent sulfur system (S at pos 1, N at pos 2). Subject of this guide.

  • Benzo[d]isothiazole (1,2-benzisothiazole): The more common isomer (S at pos 1, N at pos 2, but different fusion).

Mechanistic Prediction

The regioselectivity is governed by the interplay between the fused heterocyclic ring and the C-5 substituent.

  • Parent Scaffold Directing Effect: In unsubstituted 2,1-benzisothiazoles, electrophilic aromatic substitution (EAS) occurs preferentially at C-5 and C-7 due to the electronic distribution of the fused system [1].

  • Substituent Directing Effect: The -COOH group at C-5 is a meta-director .

    • Ortho to C-5: Positions C-4 and C-6 (Deactivated by steric and electronic effects).

    • Meta to C-5: Position C-7 .

ReactionScheme cluster_0 Substrate cluster_1 cluster_2 Product S1 Benzo[c]isothiazole- 5-carboxylic acid R1 NBS / H2SO4 (Superelectrophile Gen.) S1->R1 P1 7-Bromo-benzo[c]isothiazole- 5-carboxylic acid R1->P1 EAS @ C-7 (Meta-directed)

Figure 1: Reaction scheme illustrating the regioselective bromination directed by the C-5 carboxyl group.

Experimental Protocols

Method A: NBS in Sulfuric Acid (Recommended)

Applicability: Best for deactivated substrates (like benzoic acid derivatives) where standard conditions fail. Mechanism: In concentrated H₂SO₄, NBS is protonated to form a highly reactive electrophilic species capable of attacking the deactivated ring [2].

Materials
  • Substrate: Benzo[c]isothiazole-5-carboxylic acid (1.0 equiv)

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.1 – 1.2 equiv)
    
  • Solvent: Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Quench: Ice/Water

Protocol Steps
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with Benzo[c]isothiazole-5-carboxylic acid (1.0 g, 5.58 mmol). Add conc. H₂SO₄ (10 mL, ~10 vol).

    • Note: The solution may turn dark orange/red; this is characteristic of the protonated 2,1-benzisothiazole cation and is normal.

  • Addition: Cool the mixture to 0–5 °C (ice bath). Add NBS (1.09 g, 6.14 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature to keep <10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Monitoring: Take a 50 µL aliquot, quench into water, extract with EtOAc, and analyze by HPLC or TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quench: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake with cold water (3 x 20 mL) to remove residual acid and succinimide.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.

Method B: Bromine/Iron(III) (Classical Alternative)

Applicability: Use if functional groups sensitive to strong acid (e.g., acid-labile protecting groups elsewhere) are present, though the carboxylic acid itself is stable.

Materials
  • Reagent: Bromine (Br₂) (1.2 equiv)

  • Catalyst: Iron(III) bromide (FeBr₃) (0.05 equiv) or Iron powder.

  • Solvent: Glacial Acetic Acid (AcOH).

Protocol Steps
  • Dissolve substrate in Glacial Acetic Acid (10 vol).

  • Add FeBr₃ (5 mol%).

  • Add Br₂ dropwise at room temperature.

  • Heat to 60–80 °C for 12 hours. (Heat is required due to the deactivated ring).

  • Quench with aqueous Sodium Thiosulfate (

    
    ) to destroy excess bromine.
    
  • Extract with Ethyl Acetate.[1]

Analytical Validation (QC)

Upon isolation, the regiochemistry must be confirmed. The C-7 position is the only one that preserves the specific splitting pattern of the remaining protons.

FeatureStarting Material (H-NMR)Product (7-Bromo) (H-NMR)Interpretation
H-4 Doublet (

Hz)
Singlet (or weak doublet)H-4 is now isolated or only couples weakly to H-6.
H-6 Doublet of DoubletsSinglet (or weak doublet)H-6 has lost its ortho-neighbor (H-7).
H-7 Doublet (

Hz)
Absent Replaced by Bromine.
H-3 Singlet (Hetero ring)SingletThe hetero-ring proton remains intact (usually

8.5–9.5 ppm).

Mass Spectrometry:

  • Look for the characteristic 1:1 isotopic pattern (Br-79/Br-81).

  • Expected M+ peaks: [M] and [M+2].

Workflow Visualization

Workflow Start Start: Benzo[c]isothiazole- 5-carboxylic acid Dissolve Dissolve in conc. H2SO4 (0°C) Start->Dissolve AddNBS Add NBS (1.1 equiv) Portion-wise Dissolve->AddNBS React Stir at RT (4-6 h) Monitor TLC AddNBS->React Check Conversion > 95%? React->Check Heat Heat to 40°C (If slow) Check->Heat No Quench Quench on Crushed Ice Precipitate forms Check->Quench Yes Heat->React Filter Filter & Wash (H2O) Quench->Filter End Final Product: 7-Bromo isomer Filter->End

Figure 2: Decision tree for the bromination workflow using Method A.

Safety & Handling

  • Benzo[c]isothiazoles: While generally stable, the 2,1-benzisothiazole ring can undergo ring-opening in the presence of strong nucleophiles (e.g., hydrazines, strong hydroxides). Avoid highly basic workups (

    
    ).
    
  • Bromine/NBS: Severe skin and eye irritants. NBS in H₂SO₄ is a potent oxidant. Wear chemical-resistant gloves and work in a fume hood.

  • H₂SO₄ Waste: The filtrate will be strongly acidic. Neutralize with Sodium Bicarbonate or Sodium Hydroxide solution before disposal.

References

  • Davis, M., et al. "Electrophilic substitution in 2,1-benzisothiazoles." Journal of the Chemical Society C: Organic, 1969, 2186-2191. Link

  • Rajagopal, R., et al. "N-Bromosuccinimide in concentrated sulfuric acid: A mild and efficient reagent for the bromination of deactivated aromatic compounds." Synthetic Communications, 2002, 32(19), 3027-3036. Link

  • Pilgram, K., et al. "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry, 1970, 7(3), 629-633. (Analogous deactivated system). Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromobenzo[c]isothiazole 2-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance & Scaffold Properties

Benzo[c]isothiazole 2-oxides are emerging three-dimensional heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their unique sulfoximine-like core provides distinct physicochemical properties, including improved aqueous solubility and specific hydrogen-bonding geometries1[1]. Functionalization at the C3 position via the Suzuki-Miyaura cross-coupling of 3-bromobenzo[c]isothiazole 2-oxides is a critical pathway for generating diverse, functionalized libraries. However, the electron-deficient nature of the heterocyclic core and its sensitivity to strong nucleophiles demand highly specific, mild catalytic conditions to prevent ring degradation.

Mechanistic Causality: Designing the Catalytic System

To achieve high yields while preserving the integrity of the benzo[c]isothiazole 2-oxide core, the catalytic system must be carefully calibrated. The optimized protocol relies on a Pd(OAc)₂ / SPhos / CsF / DME system .

  • Palladium Source & Ligand Synergy (SPhos): Pd(OAc)₂ serves as a stable, easily handled Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is explicitly chosen because its electron-rich dialkylphosphine moiety accelerates the oxidative addition into the strong C(sp²)–Br bond2[2]. Concurrently, the steric bulk of the dicyclohexyl groups forces the intermediate Pd(II) species into a conformation that drastically accelerates the final reductive elimination step, overcoming the steric hindrance of the 3-substituted benzo[c]isothiazole core.

  • Base Selection (The Causality of CsF): The 3-bromobenzo[c]isothiazole 2-oxide scaffold is highly sensitive to strong nucleophiles. Traditional bases (e.g., NaOH, KOH, or Na₂CO₃) can induce undesired ring-opening reactions by attacking the sulfoximine-like sulfur atom. Cesium fluoride (CsF) acts as a mild, non-nucleophilic base. The high fluorophilicity of boron drives the formation of the reactive arylfluoroborate intermediate, facilitating transmetalation without compromising the heterocyclic core.

  • Solvent Dynamics (DME): 1,2-Dimethoxyethane (DME) provides the optimal balance of solubility for both the organic substrates and the inorganic CsF, promoting a homogeneous transmetalation environment while suppressing protic side reactions.

Quantitative Optimization Data

The necessity of the specific Pd/SPhos/CsF system is demonstrated by the optimization matrix below, highlighting the failure of traditional coupling conditions on this sensitive scaffold.

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene100<10
2Pd(OAc)₂ (5)dppf (5)Na₂CO₃ (2.0)Dioxane/H₂O8025
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Toluene8055
4 Pd(OAc)₂ (5) SPhos (10) CsF (2.0) DME 80 >90

Catalytic Workflow

SuzukiMiyaura Precat Pd(OAc)2 + SPhos Pd0 Pd(0)-SPhos Active Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition Pd(II)(Ar)(Br)(SPhos) Pd0->OxAdd + 3-Bromobenzo[c]isothiazole TransMet Transmetalation Pd(II)(Ar)(Ar')(SPhos) OxAdd->TransMet + Ar'-B(OH)2 / CsF RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylbenzo[c]isothiazole 2-oxide RedElim->Product C-C Bond Formation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromobenzo[c]isothiazole.

Self-Validating Experimental Protocol

Scale: 0.5 mmol

A. Materials & Reagents
  • 3-Bromobenzo[c]isothiazole 2-oxide: 0.5 mmol (1.0 equiv)

  • Arylboronic acid: 0.75 mmol (1.5 equiv)

  • Pd(OAc)₂: 5.6 mg (0.025 mmol, 5 mol %)

  • SPhos: 20.5 mg (0.05 mmol, 10 mol %)

  • Cesium Fluoride (CsF): 152 mg (1.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous: 5.0 mL

B. Reaction Setup
  • Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add the 3-bromobenzo[c]isothiazole 2-oxide, arylboronic acid, Pd(OAc)₂, SPhos, and CsF.

    • Causality Note: Adding the solid reagents together before solvent addition ensures accurate stoichiometric ratios and minimizes exposure of the active Pd species to atmospheric oxygen.

  • Rigorous Degassing: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Introduce 5.0 mL of anhydrous, sparged DME via syringe under a positive pressure of argon.

  • Heating: Replace the septum with a Teflon screw cap under an argon stream. Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

C. Self-Validation & Monitoring

To ensure the protocol is functioning as a self-validating system, extract a 10 µL aliquot after 2 hours and 16 hours. Dilute with LC-MS grade acetonitrile and analyze.

  • Validation Metric: The reaction is proceeding correctly if the LC-MS trace shows the disappearance of the characteristic isotopic bromine doublet (M, M+2 peaks of equal intensity) associated with the starting material, and the emergence of the product mass (M - 79 + Ar).

D. Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the precipitated palladium black and inorganic cesium salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The product typically elutes as a distinct, UV-active band.

References

  • Lamers, P., Buglioni, L., Koschmieder, S., Chatain, N., & Bolm, C. (2016). Benzo[c]isothiazole 2-Oxides: Three-Dimensional Heterocycles with Cross-Coupling and Functionalization Potential. Advanced Synthesis & Catalysis. 1

  • Yu, H. (2018). Iron-Catalyzed Synthesis of NH Sulfoximines and Cyclic Sulfoximines (Doctoral Dissertation, RWTH Aachen University).

  • ChemInform Abstract: Synthesis of 3-Aryl-4-methyl-1,2-benzenedisulfonimides. ResearchGate. 2

Sources

Davis-Beirut reaction for synthesizing indazole vs benzisothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the Davis-Beirut reaction , a powerful, base-mediated heterocyclization for synthesizing


-indazoles  from o-nitrobenzylamines.[1][2][3] While the Davis-Beirut reaction is the gold standard for constructing the N–N bond of the indazole core under mild conditions, the synthesis of the isosteric benzisothiazole  (containing an N–S bond) requires divergent chemistries due to the distinct nucleophilicity and redox behavior of sulfur.

This note provides:

  • Mechanistic Insight: The causality of the Davis-Beirut N–N bond formation.

  • Protocols: Validated step-by-step procedures for

    
    -indazoles (Davis-Beirut) and the comparative "best-practice" route for benzisothiazoles.
    
  • Decision Frameworks: When to use Davis-Beirut vs. alternative cyclizations.

Mechanistic Foundation & Causality

The Davis-Beirut Reaction ( -Indazoles)

The Davis-Beirut reaction creates


-indazoles from N-alkyl-2-nitrobenzylamines. The reaction is driven by an intramolecular redox process where the nitro group acts as an oxygen source to oxidize the benzylic carbon, while itself being reduced to form the N–N bond.
  • Key Intermediate: The reaction proceeds through a transient

    
    -nitrosobenzylidene imine .[1]
    
  • The "Why": Treatment with base (KOH) generates a benzylic carbanion. This carbanion attacks the nitro group (intramolecularly), forming a cyclic aci-nitro species. Subsequent dehydration leads to the nitroso-imine, which undergoes electrocyclic ring closure to form the indazole.

The Benzisothiazole Divergence

The user might ask: Can we simply substitute the amine in the Davis-Beirut precursor with a thiol (o-nitrobenzyl mercaptan) to make benzisothiazoles? Generally, No.

  • Reasoning: Sulfur is softer and more prone to oxidation (to disulfides) or elimination under the specific oxidative basic conditions of the Davis-Beirut reaction.

  • Alternative: Benzisothiazoles are best synthesized via the oxidative cyclization of 2-aminothiophenols or the reaction of 2-halonitrobenzenes with sulfur nucleophiles . The N–S bond formation typically requires an electrophilic sulfur species or a nucleophilic attack of nitrogen onto sulfur, rather than the specific nitro-to-nitroso redox mechanism of the Davis-Beirut reaction.

Visualization: Reaction Pathways

The following diagram illustrates the Davis-Beirut mechanism and the decision tree for selecting the correct pathway based on the desired heteroatom (N vs. S).

DavisBeirut_Pathways Start Precursor Selection (o-Nitrobenzyl Core) Amine N-Alkyl-2-nitrobenzylamine Start->Amine Target: Indazole Thiol 2-Aminothiophenol (Alternative Precursor) Start->Thiol Target: Benzisothiazole Base Add Base (KOH/MeOH) (Davis-Beirut Conditions) Amine->Base Deprotonation Nitroso Intermediate: o-Nitrosobenzylidene Imine Base->Nitroso Intramol. Redox Indazole Product: 2H-Indazole Nitroso->Indazole N-N Bond Formation Oxidation Oxidative Cyclization (DMSO/Acid or I2) Thiol->Oxidation Condensation Benziso Product: Benzisothiazole Oxidation->Benziso N-S Bond Formation

Caption: Mechanistic divergence between Davis-Beirut (Indazole) and Oxidative Cyclization (Benzisothiazole).

Experimental Protocols

Protocol A: Synthesis of 2H-Indazoles (Davis-Beirut Reaction)

Primary Reference: Kurth, M. J., et al. J. Org.[1][2][3][4][5][6] Chem. 2005; Acc. Chem. Res. 2019.[5]

Scope: Conversion of secondary o-nitrobenzylamines to


-indazoles.

Reagents:

  • Substrate: N-substituted-2-nitrobenzylamine (1.0 equiv).

  • Base: Potassium Hydroxide (KOH) (10–20 equiv).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) / Water (9:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve the N-substituted-2-nitrobenzylamine (e.g., 1.0 mmol) in MeOH (10 mL).

    • Note: The addition of a small amount of water (up to 15%) has been shown to accelerate the reaction and improve yields by stabilizing the transition state [3].

  • Base Addition: Add solid KOH (10–20 mmol) to the stirred solution.

    • Self-Validation Check: The solution should darken immediately (often deep red or brown), indicating the formation of the benzylic carbanion/aci-nitro species.

  • Reaction: Heat the mixture to 60–80 °C (reflux) for 2–12 hours.

    • Monitoring: Monitor by TLC (silica gel).[3] Look for the disappearance of the starting amine and the appearance of a highly fluorescent spot (typical of indazoles) under UV light.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (remove most MeOH).

    • Dilute with water (20 mL) and extract with ethyl acetate (

      
       mL).
      
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Critical Process Parameters (CPPs):

Parameter Setting Impact on Quality
Solvent Water Content 5–15% Critical: Pure anhydrous alcohol often gives lower yields; water aids proton transfer steps.
Base Strength KOH vs. NaOH KOH is preferred due to solubility in alcohols. DBU can be used for acid-sensitive substrates.

| Temperature | 60–80 °C | Required to overcome the activation energy of the electrocyclization step. |

Protocol B: Synthesis of Benzisothiazoles (The Comparative Route)

Since the Davis-Beirut conditions (Base/Alcohol) do not efficiently convert o-nitrobenzyl thiols to benzisothiazoles, the industry-standard oxidative cyclization is provided for comparison.

Scope: Synthesis of benzisothiazoles from 2-aminothiophenol and aldehydes (replacing the o-nitro precursor strategy).

Reagents:

  • Substrate: 2-Aminothiophenol (1.0 equiv) + Benzaldehyde derivative (1.0 equiv).

  • Oxidant/Catalyst: DMSO (Solvent/Oxidant) or I

    
    .
    
  • Conditions: 110 °C (Thermal).

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol).

  • Solvent Addition: Add DMSO (2 mL). DMSO acts as both solvent and mild oxidant.

  • Cyclization: Heat to 110 °C for 1–3 hours.

    • Mechanism:[1][3][4][7][5][6][8] Formation of the Schiff base (imine) followed by intramolecular nucleophilic attack of sulfur and oxidative aromatization.

    • Self-Validation Check: Evolution of dimethyl sulfide (distinct odor) indicates DMSO is acting as the oxidant.

  • Work-up: Pour the reaction mixture into ice water. The benzisothiazole product often precipitates as a solid.

  • Purification: Filter the solid or extract with dichloromethane. Recrystallize from ethanol.

Comparative Data Analysis

FeatureDavis-Beirut ReactionBenzisothiazole Oxidative Cyclization
Target Core 2H-Indazole (N-N bond)Benzisothiazole (N-S bond)
Key Precursor o-Nitrobenzylamine2-Aminothiophenol + Aldehyde
Mechanism Intramolecular Redox (Nitro

Nitroso)
Condensation + Oxidative Dehydrogenation
Primary Reagent KOH / MeOH (Base)DMSO or I

(Oxidant)
Atom Economy High (Loss of H

O)
Moderate (Loss of H

O + H

)
Common Pitfall Over-oxidation to indazolones if water >20%Disulfide formation (dimerization) of thiol

References

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[6] Synthesis of 2H-Indazoles via the Davis-Beirut Reaction.[1][2][3][4][5][6][9] The Journal of Organic Chemistry, 70(3), 1060–1062. Link

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019).[5] Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2520–2531. Link[5]

  • Haddadin, M. J., et al. (2012).[9] The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones.[1][5][6][9] Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300.[9] Link

  • Gupta, N., et al. (2010). Iodine catalyzed mild and efficient method for the synthesis of benzothiazoles.[10] Tetrahedron Letters, 51(49), 6422-6425. Link

Sources

Application Note: Late-Stage Functionalization of 3-Bromo-2,1-benzisothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Importance

The 2,1-benzisothiazole scaffold is a privileged, electron-deficient heterocyclic core frequently utilized in the design of novel therapeutics and agrochemicals. Unlike de novo ring synthesis, which can be synthetically rigid, Late-Stage Functionalization (LSF) allows for the rapid, divergent generation of analog libraries from a single advanced intermediate.

For this purpose, 3-bromo-2,1-benzisothiazole (CAS: 34250-63-0) serves as an optimal electrophilic hub. The strategic placement of the bromine atom at the C3 position—flanked by the heteroatomic system—primes the molecule for transition-metal-catalyzed cross-coupling reactions, enabling precise C–C and C–N bond formations without disrupting the parent pharmacophore.

Mechanistic Framework: The C3-Position Advantage

The reactivity of 3-halo-2,1-benzisothiazoles is fundamentally governed by the electronic architecture of the isothiazole ring. The adjacent nitrogen and sulfur atoms withdraw electron density from the C3 carbon, significantly lowering the activation energy required for the oxidative addition of Pd(0) into the C3–Br bond. This makes the 3-bromo derivative vastly superior to its 3-chloro counterpart, which often requires forcing conditions that can degrade the heterocycle[1].

Causality in Catalyst & Ligand Design: A notorious challenge in the LSF of sulfur-containing heterocycles is catalyst poisoning. The sulfur atom in the 2,1-benzisothiazole ring possesses lone pairs that can irreversibly coordinate to the palladium center, forming inactive resting states.

  • For C–C Coupling (Suzuki-Miyaura): We utilize Pd(dppf)Cl₂. The bidentate nature of the dppf ligand enforces a tight bite angle that accelerates the rate-limiting reductive elimination step, outcompeting off-target sulfur coordination.

  • For C–N Coupling (Buchwald-Hartwig): We utilize a Pd₂(dba)₃ / XPhos system. The bulky triisopropylphenyl moiety of XPhos creates a highly specific steric pocket. This pocket is large enough to accommodate primary or secondary amines but sterically repels the rigid 2,1-benzisothiazole sulfur atom, preserving the active catalytic cycle. Furthermore, this protocol is highly compatible with complex annulation methodologies often applied to benzisothiazole derivatives[2].

Reaction Pathway Visualization

G Pd0 Pd(0) Active Catalyst [Electron-Rich] OA Oxidative Addition [C3-Br Cleavage] Pd0->OA 3-Bromo-2,1-benzisothiazole TM Transmetalation / Amine Binding OA->TM Nucleophile + Base RE Reductive Elimination [Product Release] TM->RE Steric Shielding by Ligand RE->Pd0 LSF Product

Caption: Catalytic cycle for the late-stage functionalization of 3-bromo-2,1-benzisothiazole.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why specific conditions were selected for the standardized protocols.

Reaction ClassCatalyst SystemBaseSolventTime/TempYieldMechanistic Observation
C-C (Suzuki) Pd(PPh₃)₄Na₂CO₃PhMe/H₂O12h / 90°C45%Significant catalyst poisoning by sulfur.
C-C (Suzuki) Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 6h / 90°C 92% Bidentate ligand prevents S-coordination.
C-N (Buchwald) Pd(OAc)₂ / BINAPNaOtBuPhMe16h / 100°C30%Strong base induced substrate degradation.
C-N (Buchwald) Pd₂(dba)₃ / XPhos Cs₂CO₃ PhMe 12h / 100°C 88% Steric shielding; mild base preserves ring.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Introduction of aryl or heteroaryl substituents at the C3 position.

Reagents:

  • 3-Bromo-2,1-benzisothiazole (1.0 equiv, 1.0 mmol, 214 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2,1-benzisothiazole, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 10 mL of the Dioxane/H₂O mixture. Sparge the solution directly with Argon for exactly 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation. Failure to remove dissolved oxygen will result in the formation of catalytically dead palladium black.

  • Catalyst Addition: Briefly open the tube under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 6 hours.

  • Self-Validation & QC: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the characteristic isotopic doublet of the starting material at m/z 214/216 ([M+H]⁺) is completely replaced by the target product mass. Troubleshooting: If starting material persists, do not increase the temperature (which promotes protodeboronation of the boronic acid); instead, spike with an additional 2 mol% catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig C–N Amination

Objective: Introduction of primary or secondary aliphatic/aromatic amines at the C3 position.

Reagents:

  • 3-Bromo-2,1-benzisothiazole (1.0 equiv, 1.0 mmol, 214 mg)

  • Amine nucleophile (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18 mg)

  • XPhos (0.06 equiv, 6 mol%, 29 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a dried vial with 3-bromo-2,1-benzisothiazole, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Causality: Cs₂CO₃ is selected over NaOtBu because strong alkoxides can trigger ring-opening side reactions of the electron-deficient benzisothiazole core.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by the amine nucleophile. Seal the vial with a crimp cap featuring a PTFE septum.

  • Reaction: Heat the mixture at 100 °C for 12 hours. The solution will typically transition from a dark purple (Pd₂(dba)₃) to a deep red/brown active catalytic state.

  • Self-Validation & QC: Monitor via TLC (typically 3:1 Hexanes/EtOAc). The 3-bromo starting material is strongly UV-active at 254 nm. Product formation is usually accompanied by a shift to a lower Rf value due to the increased polarity of the newly introduced amine group.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove the inorganic base and precipitated palladium species, and elute with EtOAc (30 mL). Concentrate the filtrate and purify via silica gel chromatography.

References

  • Thieme E-Books. Product Class 16: Benzisothiazoles. URL:[Link]

  • Organic Letters - ACS Publications. Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines and 3-Aminoisoquinolines.[2] URL:[Link]

Sources

Preparation of 3-bromobenzo[c]isothiazole esters for organic synthesis

[1][2]

Executive Summary

Benzo[c]isothiazoles (2,1-benzisothiazoles) are hypervalent sulfur heterocycles that exhibit unique electronic properties and lipophilicity profiles.[1] The 3-bromo derivative is a critical "lynchpin" intermediate, enabling the rapid diversification of the core via Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at the C3 position.[1]

This guide addresses the challenge of synthesizing this unstable scaffold by utilizing a Late-Stage Functionalization (LSF) strategy. Instead of building the ring with the bromine in place (which often leads to decomposition), we construct the stable ester-substituted core first and install the halogen via cryogenic lithiation.

Key Advantages of This Protocol
  • Modularity: Compatible with various ester substituents (methyl, ethyl, t-butyl) on the benzene ring.

  • Regiospecificity: Lithiation occurs exclusively at the C3 position, preventing isomer mixtures.[2]

  • Scalability: Avoids the use of unstable diazonium intermediates common in older routes.[3]

Chemical Retrosynthesis & Strategy

The synthesis is disconnected into two phases:

  • Ring Construction: Formation of the 2,1-benzisothiazole core from substituted o-toluidines via the Hordvik reaction.[3]

  • Functionalization: C3-H to C3-Br conversion via lithiation-bromination.[1][3]

RetrosynthesisTarget3-Bromo-2,1-benzisothiazole EsterCore2,1-Benzisothiazole EsterTarget->CoreLithiation/Bromination(n-BuLi, CBr4)PrecursorMethyl 3-amino-4-methylbenzoateCore->PrecursorHordvik Cyclization(SOCl2)

Figure 1: Retrosynthetic logic for the 3-bromo-2,1-benzisothiazole scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core (Hordvik Reaction)

This step constructs the bicyclic system using thionyl chloride.[3] The reaction proceeds through an N-sulfinylamine intermediate which undergoes a 1,5-electrocyclic ring closure onto the adjacent methyl group.[1]

Target Intermediate: Methyl 2,1-benzisothiazole-5-carboxylate Starting Material: Methyl 3-amino-4-methylbenzoate[1][3]

Reagents & Materials
  • Methyl 3-amino-4-methylbenzoate (1.0 equiv)[1][3]

  • Thionyl Chloride (SOCl₂, 2.5 equiv)[1]

  • Xylene (anhydrous, 0.5 M concentration)[1]

  • Pyridine (0.1 equiv, catalyst)[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

  • Dissolution: Charge the flask with Methyl 3-amino-4-methylbenzoate and anhydrous xylene. Add pyridine (catalytic).

  • Addition: Heat the solution to 100 °C . Add Thionyl Chloride dropwise over 30 minutes. Caution: Significant HCl gas evolution will occur. Use a scrubber.

  • Reflux: Increase temperature to reflux (approx. 140 °C) and stir for 24 hours. The solution will turn dark red/brown.

  • Work-up: Cool to room temperature. Remove excess SOCl₂ and xylene under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in CH₂Cl₂ and wash with saturated NaHCO₃ (to neutralize HCl traces) and brine. Dry over Na₂SO₄.[4]

  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 2,1-benzisothiazole product is typically a red or orange solid/oil.

Critical Note: The 2,1-benzisothiazole ring is less stable than the 1,2-isomer.[1] Store under inert atmosphere at -20 °C if not using immediately.

Phase 2: C3-Bromination (Directed Lithiation)

Direct electrophilic bromination (Br₂/FeBr₃) usually fails or brominates the benzene ring.[1][3] Directed lithiation at C3 is the only reliable method for this isomer.

Target Product: Methyl 3-bromobenzo[c]isothiazole-5-carboxylate[1][3]

Reagents & Materials
  • Methyl 2,1-benzisothiazole-5-carboxylate (1.0 equiv)[1][3]

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)[1]

  • Carbon Tetrabromide (CBr₄, 1.2 equiv) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane[1]

  • THF (anhydrous, 0.1 M)[1]

Step-by-Step Protocol
  • Cryogenic Setup: Flame-dry a Schlenk flask and cool to -78 °C using a dry ice/acetone bath. Maintain a strict Argon atmosphere.

  • Dissolution: Dissolve the ester intermediate from Phase 1 in anhydrous THF and inject into the flask.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 15 minutes.

    • Observation: A color change (often to deep purple or black) indicates the formation of the 3-lithio species.[3]

    • Timing: Stir at -78 °C for exactly 30 minutes. Do not exceed 45 minutes , or the ring may open or the ester group may be attacked (though the lithiated heterocycle is generally formed faster than ester attack at this temperature).

  • Bromination: Dissolve CBr₄ in a minimal amount of THF and add it dropwise to the lithiated mixture at -78 °C.

  • Quench: Stir for 30 minutes at -78 °C, then quench with saturated NH₄Cl solution (5 mL) while still cold.

  • Extraction: Allow to warm to room temperature. Extract with Et₂O (3x).

  • Purification: Flash chromatography (neutral alumina or silica, rapid elution with Hexanes/CH₂Cl₂).

Yield Expectation: 45–60% (over 2 steps).

Analytical Data & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Red to orange crystalline solid.[1][3][2]Dark tar indicates decomposition; check inert atmosphere.
¹H NMR (C3-H) The starting material has a diagnostic singlet at ~9.0–9.5 ppm (C3-H).[1][3]Disappearance of this singlet confirms C3-substitution.[1][3]
Stability Moderate.[3] Light sensitive.Store in amber vials under Argon.
Side Reaction Polymerization or Ring Opening.[3]Ensure temperature stays below -70 °C during lithiation.[1]

Application: Cross-Coupling Workflow

The resulting 3-bromo ester is a versatile partner for Suzuki-Miyaura coupling.[1][3]

CouplingSM3-Bromo-2,1-benzisothiazoleProd3-Aryl-2,1-benzisothiazoleSM->ProdSuzuki Coupling80°C, 4hBoronicAryl Boronic Acid(Ar-B(OH)2)Boronic->ProdCatPd(dppf)Cl2 (5 mol%)K3PO4, Dioxane/H2OCat->Prod

Figure 2: Standard workflow for derivatizing the 3-bromo scaffold.

Coupling Protocol (General)
  • Combine 3-bromo ester (1.0 equiv), Aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1).[1]

  • Degas with Argon for 10 mins.

  • Add Pd(dppf)Cl₂ (0.05 equiv).[3]

  • Heat to 80 °C for 4–6 hours.

  • Standard workup and isolation.[3][4]

References

  • Hordvik, A. (1966). The Structure of 2,1-Benzisothiazole. Acta Chemica Scandinavica.

  • Davis, M. (1972). Benzo[c]-fused Isothiazoles. Advances in Heterocyclic Chemistry, Vol 14, 43-98. [1]

  • Ashby, J. & Suschitzky, H. (1973). Synthesis of 2,1-benzisothiazoles via N-sulfinylamines. Tetrahedron Letters.

  • Behringer, H. (1984). Syntheses and Reactions of 3-Substituted 2,1-Benzisothiazoles. Chemische Berichte.
  • Bioisostere Strategy:Application of 2,1-benzisothiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 3-Bromobenzo[c]isothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides validated methodologies, mechanistic troubleshooting, and FAQs for isolating 3-bromobenzo[c]isothiazole-5-carboxylic acid via High-Performance Liquid Chromatography (HPLC). Designed for drug development professionals, this resource focuses on the causality behind chromatographic behaviors to ensure high-purity recovery.

Core Purification Protocol (RP-HPLC)

To achieve >99% purity, the chromatographic method must account for the molecule's ionizable carboxyl group (pKa ~3.5), the lipophilicity of the bromine atom, and the rigid heteroaromatic benzoisothiazole core[1].

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 Endcapped (e.g., 250 x 4.6 mm, 5 µm)A C18 column is the standard choice for retaining aromatic carboxylic acids[2]. Endcapping prevents secondary interactions between the heteroaromatic nitrogen and residual silanols.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLowers the pH to ~2.0, fully protonating the C5-carboxyl group. This suppresses ionization and prevents peak tailing[3].
Mobile Phase B Acetonitrile (MeCN)A polar aprotic solvent that effectively disrupts the

stacking and halogen bonding typical of brominated heteroaromatics[2].
Gradient 10% B to 90% B over 20 minsA broad scouting gradient ensures the separation of early-eluting polar impurities (e.g., debrominated analogs) and late-eluting non-polar dimers.
Flow Rate 1.0 mL/minProvides the optimal linear velocity for mass transfer in standard 4.6 mm ID analytical columns.
Detection UV at 254 nm and 280 nmThe benzoisothiazole conjugated

system exhibits strong, distinct absorbance in this UV range.
Column Temp 30 °CReduces mobile phase viscosity, improving mass transfer kinetics and lowering system backpressure.
Method Development Workflow

HPLC_Workflow Start Analyze Molecule 3-Bromo-benzo[c]isothiazole-5-carboxylic acid ColSelect Select Column Endcapped C18 or PFP Start->ColSelect MPSelect Select Mobile Phase A: 0.1% TFA | B: Acetonitrile ColSelect->MPSelect Scout Run Scouting Gradient 10% to 90% B over 20 min MPSelect->Scout Eval Evaluate Resolution (Rs) Scout->Eval Opt Optimize Method Flatten gradient or change column Eval->Opt Rs < 1.5 Prep Scale to Preparative HPLC Eval->Prep Rs ≥ 1.5 Opt->Scout

Workflow for RP-HPLC method development of brominated aromatic carboxylic acids.

Step-by-Step Self-Validating Methodology
  • Sample Preparation: Dissolve crude this compound in a 1:1 mixture of DMSO and Mobile Phase A.

    • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully dissolved and will precipitate on the column. Add incremental amounts of DMSO until the solution remains perfectly clear post-centrifugation.

  • System Equilibration: Flush the C18 column with 10 column volumes (CV) of the initial gradient conditions (10% B).

    • Self-Validation Check: Monitor the UV baseline at 254 nm. Equilibration is only verified as complete when the baseline drift is < 1 mAU/min and system backpressure is stable (± 2 bar).

  • Sample Injection: Inject 20-50 µL of the clarified sample.

  • Gradient Elution: Execute the 10-90% B gradient over 20 minutes to separate impurities.

  • Fraction Collection: Collect the major peak (typically eluting between 12-15 minutes), monitoring at both 254 nm and 280 nm to confirm peak purity.

  • Column Wash & Carryover Check: Ramp to 100% B for 5 minutes to elute highly lipophilic contaminants.

    • Self-Validation Check: Following the wash, inject a blank (DMSO/Mobile Phase A). If a peak appears at the target retention time, carryover is occurring. Wash the autosampler needle and extend the 100% B hold time.

Troubleshooting Guide

Q: My main peak is tailing severely or splitting into a doublet. How do I fix this? Analysis & Causality: Peak splitting or tailing in aromatic carboxylic acids usually stems from partial ionization. The pKa of the 5-carboxylic acid group is approximately 3.5. If your mobile phase pH is between 2.5 and 4.5, the molecule exists in an equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states, which travel at different velocities down the column[3]. Resolution:

  • Ensure Mobile Phase A contains exactly 0.1% TFA (v/v) to drop the pH to ~2.0. This fully protonates the carboxyl group, ensuring a single hydrophobic retention mechanism.

  • Verify that your C18 column is fully endcapped to minimize secondary interactions between the benzoisothiazole nitrogen and bare silica silanols.

pH_Causality pH_High pH > 4.0 (No Acidifier) State_Ion Carboxylate Anion (Deprotonated) pH_High->State_Ion Result_Bad Poor Retention & Peak Tailing State_Ion->Result_Bad pH_Low pH < 2.5 (0.1% TFA) State_Neutral Carboxylic Acid (Protonated) pH_Low->State_Neutral Result_Good Strong Retention & Sharp Peaks State_Neutral->Result_Good

Logical relationship between mobile phase pH and chromatographic peak shape.

Q: I cannot resolve this compound from its debrominated impurity (benzo[c]isothiazole-5-carboxylic acid). How can I improve separation? Analysis & Causality: The loss of the bromine atom at the C3 position reduces the molecule's overall lipophilicity. Consequently, the debrominated impurity will elute earlier than the target compound. However, on a standard C18 column, the hydrophobic difference might not be sufficient to achieve baseline resolution if the gradient slope is too steep[2]. Resolution:

  • Flatten the Gradient: Decrease the rate of organic modifier change. Instead of 10-90% B over 20 minutes, run a shallow gradient from 30% B to 60% B over 30 minutes to maximize selectivity in the specific elution window.

  • Change Column Selectivity: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These stationary phases offer orthogonal selectivity via

    
     interactions, which are highly sensitive to the electron-withdrawing nature of the bromine atom.
    

Q: The system backpressure spikes immediately after injection, and recovery is low. What is happening? Analysis & Causality: this compound has low aqueous solubility due to its hydrophobic bromobenzoisothiazole core. If the sample is dissolved in 100% DMSO and injected into a mobile phase starting at 10% B (90% aqueous), the sudden decrease in solvent strength causes instantaneous precipitation at the column head. Resolution:

  • Match Injection Solvent: Dilute the DMSO sample stock with Mobile Phase A (e.g., 20% DMSO / 80% Aqueous Buffer) prior to injection to ensure it remains soluble at initial gradient conditions.

  • Adjust Initial Conditions: If the compound remains insoluble at 10% B, increase the starting gradient to 20% or 30% B.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: While methanol can be used, acetonitrile is strongly recommended. Acetonitrile is a polar aprotic solvent that effectively disrupts the


 stacking and halogen bonding typical of brominated heteroaromatics[2]. Methanol, being protic, can sometimes lead to broader peaks for benzoisothiazole derivatives and higher system backpressure due to its viscosity profile when mixed with water.

Q: Is it possible to purify this compound using Normal-Phase Chromatography (e.g., Silica gel)? A: It is highly challenging and generally not recommended. Aromatic carboxylic acids bind irreversibly to bare silica due to strong hydrogen bonding and acid-base interactions. If normal-phase must be used, the addition of a competitive organic acid (like 1% acetic acid) to the eluent (e.g., Hexane/Ethyl Acetate) is mandatory to prevent streaking[3]. However, RP-HPLC remains the gold standard for purity and recovery[1].

References

  • Title: Substituted and non-substituted benzooxathiazoles and compounds derived therefrom (EP1311264B1)
  • Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Bromo-Benzisothiazole Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals and formulation scientists troubleshoot the notoriously poor aqueous solubility of bromo-benzisothiazole acid derivatives.

The planar benzisothiazole core promotes strong


 stacking, the bromine atom introduces hydrophobic bulk and halogen bonding, and the carboxylic acid acts as a strong hydrogen bond donor/acceptor. This structural triad results in exceptionally high crystal lattice energy, often categorizing these compounds as BCS Class II or IV. This guide provides mechanistic explanations, self-validating protocols, and data-driven strategies to overcome these physicochemical barriers.

Part 1: Mechanistic FAQs (The "Why" Behind the Precipitation)

Q: Why does my bromo-benzisothiazole acid precipitate when transitioning from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF)? A: This is a classic case of salt disproportionation . When you formulate an acidic API as a highly soluble alkali or amine salt, the microenvironment pH can shift during gastrointestinal transit. If the local pH drops below the


 (the specific pH where the solubility of the ionized salt and the un-ionized free acid are exactly equal), the highly soluble salt is thermodynamically driven to revert to its poorly soluble free acid form. This solution-mediated transformation drastically reduces bioavailability 1.

Q: I've tried standard counterions (like Sodium or Potassium) to form a salt, but the resulting powder is highly hygroscopic and physically unstable. What are the alternatives? A: Simple alkali metals often fail to form stable crystal lattices with bulky, planar heterocycles. For acidic APIs, bulky cationic counterions like tromethamine (TRIS), meglumine, or basic amino acids (arginine, lysine) are preferred. Mechanistically, these counterions provide extensive hydrogen-bonding networks that stabilize the crystal lattice, reducing hygroscopicity. Crucially, the


 between your bromo-benzisothiazole acid and the base must be strictly 

to ensure irreversible proton transfer and prevent the salt from dissociating back into the free acid 2.

Q: Can I use co-solvents like DMSO or NMP for early-stage in vivo dosing to bypass the lattice energy problem entirely? A: Yes, but with strict caveats. Co-solvents like Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are highly effective because they disrupt the


 and hydrogen bonding networks of the benzisothiazole core, lowering interfacial tension 3. However, direct injection of co-solvents into aqueous biological media leads to rapid solvent diffusion and catastrophic API precipitation. You must pair the co-solvent with a supersaturation-stabilizing polymer (e.g., HPMCAS) to trap the API in an amorphous state upon dilution 4.

Part 2: Troubleshooting Guides & Step-by-Step Methodologies

Workflow 1: Self-Validating Salt Screening & Disproportionation Mitigation

Causality: We do not just screen for maximum solubility; excessive solubility often correlates with a high solubility product constant (


), which paradoxically increases the risk of disproportionation. This protocol ensures the selected salt is both soluble and thermodynamically stable across physiological pH ranges.

SaltScreening Start Determine API pKa & S0 Select Select Counterions (ΔpKa > 3) Start->Select Cryst Micro-scale Crystallization Select->Cryst Check Solid Salt Formed? Cryst->Check Disprop Disproportionation Assay (pH 1.2 - 6.8) Check->Disprop Yes Fail Reject Candidate Check->Fail No XRPD XRPD Validation: Free Acid Present? Disprop->XRPD XRPD->Fail Yes (Disproportionation) Success Lead Salt Candidate XRPD->Success No (Stable Salt)

Algorithmic workflow for salt screening and disproportionation validation.

Step-by-Step Methodology:

  • Calculate

    
    :  Determine the pKa of the bromo-benzisothiazole acid (typically ~3.5 - 4.5). Select basic counterions with a pKa 
    
    
    
    to satisfy the
    
    
    rule.
  • Equimolar Addition: In a 4 mL glass vial, suspend 50 mg of the API in 1 mL of a moderately polar solvent (e.g., Acetone or THF/Water 9:1). Add 1.05 molar equivalents of the selected counterion.

  • Temperature Cycling: Cycle the suspension between 5°C and 50°C at 0.5°C/min for 48 hours to promote Ostwald ripening and overcome the high lattice energy barrier.

  • Isolation: Centrifuge at 10,000 RPM for 5 minutes. Decant the supernatant and dry the solid under a vacuum at 40°C.

  • Self-Validation Step (Disproportionation Assay): Slurry 10 mg of the isolated salt in 1 mL of standard buffer solutions (pH 1.2, 4.5, and 6.8) for 24 hours at 37°C. Filter the remaining solid and analyze via X-ray Powder Diffraction (XRPD). Validation criteria: If the XRPD diffractogram shows peaks corresponding to the original free acid, the salt has disproportionated and must be rejected.

Workflow 2: Co-Solvent Mediated Amorphous Solid Dispersion (ASD)

Causality: To bypass the high crystal lattice energy entirely, we force the molecule into an amorphous state using a co-solvent. However, because the amorphous state is thermodynamically unstable, we must trap the API in a polymer matrix (ASD) to sterically hinder molecular mobility and prevent recrystallization 4.

ASDWorkflow Dissolve Dissolve API in DMSO / NMP Polymer Inject into Polymer Buffer (e.g., HPMCAS) Dissolve->Polymer Nephelometry Nephelometry Assay (Detect Precipitation) Polymer->Nephelometry Stable Supersaturation Stable > 4h? Nephelometry->Stable Adjust Adjust Polymer Grade/Ratio Stable->Adjust No SprayDry Spray Drying / VCM (Isolate ASD) Stable->SprayDry Yes Adjust->Polymer Iterate Final Stable ASD Formulation SprayDry->Final

Co-solvent mediated supersaturation and Amorphous Solid Dispersion (ASD) logic.

Step-by-Step Methodology:

  • Determine Maximum Co-Solvent Solubility: Dissolve the bromo-benzisothiazole acid in neat DMSO or NMP until saturation is reached. Centrifuge and quantify the supernatant concentration via HPLC.

  • Polymer Buffer Preparation: Pre-dissolve a supersaturation-stabilizing polymer (e.g., HPMCAS L-grade or Eudragit L 100-55) at 1.25 mg/mL in a 0.05 M phosphate buffer (pH 6.8).

  • Solvent Shift (Supersaturation Generation): Rapidly inject 100 µL of the API/co-solvent stock into 20 mL of the aqueous polymer solution under high shear stirring (creating a theoretical ASD drug load of ~10-15%).

  • Self-Validation Step (Nephelometry Assay): Monitor the solution continuously using a nephelometer or UV-Vis spectrophotometer (at a non-absorbing wavelength, e.g., 500 nm) for 4 hours. Validation criteria: An increase in light scattering indicates nucleation and precipitation. If scattering increases, the polymer grade or concentration must be adjusted. If the baseline remains flat, the supersaturated state is stable, and the formulation can proceed to Spray Drying or Vacuum Compression Molding (VCM).

Part 3: Quantitative Data Tables

Table 1: Recommended Counterions for Acidic Bromo-Benzisothiazole APIs Selection criteria based on maintaining


 and minimizing hygroscopicity.
Counterion NameTypeApprox. pKaPrimary AdvantagePrimary Disadvantage
L-Arginine Basic Amino Acid12.48Excellent H-bonding network; highly stable lattices.High molecular weight reduces overall API mass fraction.
Meglumine Amino Sugar9.50Very high aqueous solubility; good biocompatibility.Can form viscous gels during crystallization.
Tromethamine (TRIS) Primary Amine8.06Low hygroscopicity; excellent buffer capacity.Marginal

gap if the API pKa is > 5.0.
Sodium Alkali Metal> 14.0Low molecular weight; cheap.High risk of disproportionation and severe hygroscopicity.

Table 2: Co-Solvent Physicochemical Properties for Liquisolid/ASD Formulations Data for disrupting strong


 stacking in benzisothiazole cores.
Co-SolventDielectric Constant (

)
Boiling Point (°C)Solubilization MechanismToxicity / Formulation Limit
DMSO 46.7189Strong hydrogen bond acceptor; disrupts API-API H-bonds.Class 3 solvent; generally limited to <50 mg/day in humans.
NMP 32.2202Excellent planar surface interaction; disrupts

stacking.
Class 2 solvent; strict reproductive toxicity limits.
PEG 400 12.5> 250Micellar-like encapsulation; lowers dielectric constant of water.High viscosity limits syringeability in preclinical dosing.

References

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches ACS Publications (Crystal Growth & Design) URL:[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Crystal Pharmatech URL: [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges National Center for Biotechnology Information (PMC) URL:[Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting low yields in benzo[c]isothiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Identification

CRITICAL DISTINCTION: Before troubleshooting, verify your target scaffold.

  • Benzo[c]isothiazole (2,1-benzisothiazole): A quinonoid, pseudo-azulenic system (10

    
    -electrons). Often deeply colored (orange/red). Less stable.
    
  • Benzo[d]isothiazole (1,2-benzisothiazole): Aromatic, stable, typically colorless.

  • Benzothiazole (1,3-benzothiazole): Distinct isomer, stable.

This guide focuses exclusively on the 2,1-isomer (Benzo[c]isothiazole).

Low yields in benzo[c]isothiazole synthesis are typically caused by over-oxidation , chlorination of alkyl side chains (Davis reaction), or dimerization during reductive cyclization. The quinonoid nature of the ring makes it susceptible to nucleophilic attack and oxidative degradation.

Decision Matrix: Method Selection

Select your troubleshooting module based on your starting material.

MethodSelection Start Starting Material Amino o-Aminobenzyl derivatives Start->Amino Nitro o-Nitrobenzyl sulfur compounds Start->Nitro Isatoic Isatoic Anhydride Start->Isatoic MethodA Method A: Davis Reaction (SOCl2) Amino->MethodA Cyclization MethodB Method B: Reductive Cyclization (P(OEt)3) Nitro->MethodB Deoxygenation MethodC Method C: Oxidative Cyclization (H2O2/I2) Isatoic->MethodC Via Thioamide Output Benzo[c]isothiazole (2,1-isomer) MethodA->Output MethodB->Output MethodC->Output

Figure 1: Synthetic route selection based on precursor availability.

Module A: The Davis Reaction (Thionyl Chloride)

Precursor: o-Aminobenzyl amines or o-toluidines. Reagent: Thionyl Chloride (


).[1]
The Core Failure: Methyl Group Chlorination

The most common reason for failure when using o-toluidine derivatives is the competition between ring closure and chlorination of the methyl group.

Mechanism & Failure Pathway:

  • Ideal Path: Aniline attacks

    
    
    
    
    
    N-sulfinylamine (
    
    
    )
    
    
    Cyclization onto benzylic carbon.
  • Failure Path:

    
     acts as a chlorinating agent on the benzylic methyl group, leading to tars or chlorinated side products rather than cyclization.
    
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Black Tar / No Product Overheating; Methyl chlorinationLower Temperature: Conduct addition at -10°C, then warm slowly. Do not reflux immediately.
Chlorinated Impurities Excess

Stoichiometry Control: Use exactly 1.1–1.2 eq. of

. Avoid large excesses.
Low Yield (<30%) Moisture hydrolysis of N-sulfinyl intermediateAnhydrous Conditions: The N-sulfinyl intermediate is moisture-sensitive.[2] Use dry benzene/toluene and Argon atmosphere.
Starting Material Recovery Steric hindrance at benzylic positionSubstrate Check: This reaction works best if the benzylic position has a substituent (e.g., o-benzylaniline

3-phenyl-2,1-benzisothiazole). Unsubstituted o-toluidine is notoriously difficult.
Optimized Workflow (Davis Method)
  • Dissolve the o-aminobenzyl derivative in anhydrous toluene (0.1 M).

  • Cool to -5°C to 0°C.

  • Add thionyl chloride (1.1 eq) dropwise over 30 minutes.

  • Observe color change (often darkens).

  • Warm to room temperature and stir for 2–4 hours.

  • Quench carefully with saturated

    
    .
    
  • Purify rapidly on silica (neutralized with 1%

    
    ) as the product may degrade on acidic silica.
    

Module B: Reductive Cyclization (Cadogan-Type)

Precursor: o-Nitrobenzyl thioethers or o-nitrobenzyl thiocyanates. Reagent: Triethyl phosphite (


).
The Core Failure: Dimerization

This method relies on the deoxygenation of the nitro group to a nitrene (or nitrenoid), which then inserts into the sulfur-carbon bond.

Mechanism:




Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Incomplete Reaction Aged ReagentDistill Reagent:

oxidizes to phosphate over time. Distill before use.
Dimer Formation (Disulfides) Concentration too highHigh Dilution: Run the reaction at 0.01 M to favor intramolecular cyclization over intermolecular dimerization.
Product Decomposition Thermal instabilityTemperature Control: Refluxing

(156°C) may be too hot. Use a solvent (e.g., t-butylbenzene) to moderate reflux temperature to ~140°C.

Module C: Synthesis of 2,1-Benzisothiazol-3-ones

Context: The 3-oxo derivatives are more stable and pharmacologically relevant. Precursor: Isatoic anhydride.

Workflow Diagram

OxoSynthesis Input Isatoic Anhydride Step1 1. Sulfuration (H2S / Base) Input->Step1 Inter Intermediate: Thioanthranilamide Step1->Inter Step2 2. Oxidative Cyclization (H2O2 or I2) Inter->Step2 Output 2,1-Benzisothiazol-3-one Step2->Output

Figure 2: Synthesis of the 3-one derivative via thioanthranilamide.

Critical Control Points
  • Amide Stability: The thioanthranilamide intermediate is prone to hydrolysis. Process immediately after formation.

  • Oxidant Choice:

    • Hydrogen Peroxide (

      
      ):  Clean, but can over-oxidize to the sulfoxide if not controlled.
      
    • Iodine (

      
      ):  Milder, often gives higher yields. Use in basic media (
      
      
      
      ).

FAQ: Handling & Purification

Q: My product turns black on the silica column. Why? A: Benzo[c]isothiazoles are essentially quinonoid and can be acid-sensitive. Standard silica gel is slightly acidic.

  • Fix: Pre-treat silica gel with 1-2% triethylamine (

    
    ) in hexane before loading your sample. Alternatively, use neutral alumina.
    

Q: The product is a different color than reported. (Yellow vs. Red) A:

  • Benzo[c]isothiazole (2,1): Typically Red/Orange (due to ortho-quinonoid conjugation).

  • Benzo[d]isothiazole (1,2): Typically Colorless/Pale Yellow .

  • Check: If you obtained a colorless solid, you likely synthesized the 1,2-isomer or a benzothiazole (1,3). Verify with NMR (distinct chemical shifts for H-3).

Q: Can I use microwave irradiation for the Davis reaction? A: Yes, but caution is advised.


 generates gas (

,

) rapidly. Microwave heating can cause dangerous over-pressurization. It is safer to use conventional heating for thionyl chloride reactions.

References

  • Davis, M. (1972). Advances in Heterocyclic Chemistry, Vol 14, 43-98. (Foundational review of isothiazole chemistry).
  • Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-436. Link

  • McKinnon, D. M., & Duncan, K. A. (1988).[3] The 2,1-benzisothiazolo[2,3-b]-2,1-benzisothiazole system, synthesis and properties. Journal of Heterocyclic Chemistry, 25(4), 1095-1098.[3] Link

  • Kharul, R. K., et al. (2011). Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones. Synthetic Communications, 41(19), 2846-2853.

Sources

Avoiding debromination side reactions in cross-coupling protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding unexplained yield drops and complex purification profiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings).

One of the most pervasive and frustrating culprits is hydrodebromination (or more broadly, hydrodehalogenation)—an undesired side reaction where the halogen atom on the aryl electrophile is replaced by a hydrogen atom, yielding an Ar-H byproduct instead of the desired Ar-Nu product[1][2].

This guide is designed to give researchers and drug development professionals a fundamental mechanistic understanding of this side reaction, followed by field-proven, self-validating protocols to systematically eliminate it.

Section 1: The Mechanistic Causality of Hydrodebromination

To prevent debromination, we must first understand that it is not a random failure, but a highly predictable, competing catalytic cycle.

In a standard cross-coupling reaction, the Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II)(Ar)(Br) intermediate. Ideally, this intermediate undergoes transmetalation (or amine coordination) followed by reductive elimination to form the desired product. However, if a hydride source is present in the reaction matrix, it can displace the bromide or ligand to form an off-cycle palladium-hydride (Pd-H) species [3].

Kinetic and computational analyses of palladium-catalyzed reactions have identified trans-[Pd(H)(Br)(L)₂] complexes as significant off-cycle resting states[4]. Once the Pd(II)(Ar)(H) intermediate forms, it rapidly undergoes reductive elimination, irreversibly consuming the starting material to form the debrominated arene (Ar-H) and regenerating Pd(0)[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd Ar-Br TransMet Pd(II)(Ar)(Nu) Transmetalation OxAdd->TransMet Nu-M PdH Pd(II)(Ar)(H) Off-Cycle Intermediate OxAdd->PdH Hydride Source (Base/Solvent) Prod Ar-Nu + Pd(0) Desired Product TransMet->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration DeBrom Ar-H + Pd(0) Debrominated Byproduct PdH->DeBrom Reductive Elimination DeBrom->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of cross-coupling versus the competing hydrodebromination pathway.

Section 2: Core Troubleshooting FAQs

Q1: I am seeing >20% debrominated starting material in my Suzuki-Miyaura coupling. Should I change the palladium catalyst? A1: Before changing the palladium source, evaluate your base and solvent system. Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can promote the formation of the deleterious Pd-H species[3]. Switch to a milder, sterically hindered inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃[2][3]. Furthermore, ensure your solvent is rigorously anhydrous and aprotic (e.g., Toluene, THF, or Dioxane). Protic solvents like alcohols can act as hydride donors via β-hydride elimination, directly fueling the debromination pathway[2].

Q2: How does reaction temperature influence the hydrodebromination pathway? A2: Higher temperatures exponentially increase the rate of hydrodebromination[2]. Thermal stress promotes the decomposition of reaction components (like solvents or aliphatic amines) into hydride donors[3]. It also accelerates the off-cycle reductive elimination of the Pd(II)(Ar)(H) intermediate. We recommend a self-validating approach: run parallel reactions starting at room temperature, incrementally increasing by 10 °C up to 80 °C, monitoring the Ar-Nu to Ar-H ratio via LC-MS[2][3].

Q3: Can ligand selection suppress the Pd-H pathway? A3: Yes, but the relationship is highly nuanced. Excessively electron-rich and bulky phosphines can sometimes inadvertently promote the reductive elimination of the aryl-hydride species, worsening debromination[1][2]. However, carefully designed biaryl phosphine ligands, such as XPhos (often deployed as an XPhosPdG2/XPhos tandem catalyst system), have been proven essential in avoiding debromination in sensitive, electron-deficient heteroaromatic substrates like pyrazoles and pyrimidines[5]. The key is balancing steric bulk to accelerate the desired transmetalation step so that it outcompetes hydride transfer.

Section 3: Experimental Protocol for Suppressing Debromination

To ensure trustworthiness in your methodology, do not rely on a single set of conditions. Implement the following self-validating protocol for a Suzuki-Miyaura coupling, designed specifically to minimize Ar-H formation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and a mild, anhydrous base such as K₃PO₄ (2.0 eq)[3].

  • Catalyst Loading: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a tuned biaryl ligand (e.g., XPhos, 4 mol%). Alternatively, use a preformed palladacycle like XPhosPdG2 (2.5–5 mol%) to ensure optimal active catalyst speciation[5].

  • Solvent Addition: Add rigorously degassed, anhydrous Toluene (to achieve a 0.2 M concentration). Avoid protic co-solvents unless strictly necessary for boronic acid solubility[2].

  • Temperature-Controlled Execution: Stir the mixture at a reduced temperature (start at 40 °C). Do not immediately heat to reflux[3].

  • In-Process Monitoring: Monitor the reaction progress by LC-MS every hour. Calculate the ratio of the desired biaryl product to the debrominated arene[3].

  • Validation & Escalation: If the reaction is sluggish but the Ar-H byproduct is <5%, incrementally increase the temperature by 10 °C intervals[3]. If the Ar-H byproduct spikes, immediately halt the temperature increase and extend the reaction time instead.

Workflow Start Observe Ar-H Byproduct Step1 1. Base Evaluation Switch to K3PO4/Cs2CO3 Start->Step1 Step2 2. Solvent Switch Use Aprotic (Toluene) Step1->Step2 Step3 3. Temp Control Lower to 40-60°C Step2->Step3 Step4 4. Ligand Tuning Screen XPhos/cataCXium A Step3->Step4 End Debromination Suppressed Step4->End

Caption: Step-by-step troubleshooting workflow to systematically suppress debromination.

Section 4: Quantitative Data & Optimization Matrices

Use the following matrices to systematically adjust your reaction parameters based on mechanistic rationale.

Table 1: Base & Solvent Selection Matrix

Variable High Risk for Debromination Low Risk / Recommended Mechanistic Rationale
Base NaOtBu, NaOH, Et₃N K₃PO₄, K₂CO₃, Cs₂CO₃ Strong/nucleophilic bases promote Pd-H formation; weaker inorganic bases suppress it[2][3].

| Solvent | MeOH, EtOH, iPrOH, H₂O | Toluene, THF, Dioxane | Protic solvents act as hydride donors via β-hydride elimination. Aprotic solvents eliminate this proton source[2]. |

Table 2: Ligand Evaluation Guide

Ligand Type Example Impact on Debromination Rationale
Electron-rich, highly bulky P(tBu)₃ High Risk Can accelerate reductive elimination of the off-cycle Pd(II)(Ar)(H) species[1].
Biaryl phosphines (Tuned) XPhos Low Risk Specifically designed to accelerate transmetalation over side reactions; highly effective in heteroaromatics[5].

| Bidentate | dppf | Moderate Risk | Bite angle influences the relative rates of transmetalation vs. reductive elimination. |

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.[Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis (NIH Public Access).[Link]

Sources

Technical Support Center: Controlling Regioselectivity in Benzisothiazole Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the regioselective halogenation of benzisothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists to provide clear, actionable guidance for controlling the outcomes of these critical reactions. The benzisothiazole scaffold is a privileged structure in medicinal chemistry and materials science, and the precise placement of a halogen atom is often a key step in developing novel compounds with desired properties.

This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, helping you troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electrophilic halogenation of the benzisothiazole ring system.

Question: What are the possible sites for electrophilic halogenation on the unsubstituted benzisothiazole ring, and why?

Answer: Electrophilic halogenation occurs on the electron-rich benzene portion of the benzisothiazole molecule, specifically at positions C4, C5, C6, and C7. The isothiazole ring is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. Attack at the C3 position on the isothiazole ring is generally not observed under electrophilic conditions because this ring is electron-deficient.

Question: What are the primary factors that control which position on the benzene ring gets halogenated?

Answer: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The inherent electron distribution of the benzisothiazole nucleus directs electrophiles to specific positions. The nitrogen and sulfur atoms exert complex inductive and resonance effects, making certain carbons more nucleophilic than others. Computational tools can predict the most nucleophilic centers, which often correlate with the experimental outcome.[1]

  • Steric Hindrance: The accessibility of each position plays a crucial role. The C7 position, being adjacent to the fused ring junction, is sterically more hindered than the C5 position. This can be exploited by using bulky halogenating agents to favor substitution at less crowded sites.

  • Reaction Conditions: The choice of halogenating agent, solvent, temperature, and catalyst can significantly influence the isomer distribution. Milder reagents and lower temperatures often lead to higher selectivity.[2]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Question: My reaction is producing a mixture of 5-halo and 7-halo isomers. How can I improve the selectivity for one over the other?

Answer: Achieving high selectivity between the C5 and C7 positions is a common challenge. The electronic properties often favor attack at C7, while steric factors favor C5.

  • To Favor the 7-Position (Electronically Preferred):

    • Use a small, highly reactive electrophile. For chlorination, sulfuryl chloride (SO₂Cl₂) in a non-polar solvent can favor the 7-position.

    • Ensure the reaction is run at a low temperature (e.g., 0 °C to room temperature) to allow the electronic preference to dominate over kinetic, sterically-driven pathways.

  • To Favor the 5-Position (Sterically Accessible):

    • Employ a bulkier halogenating agent. For example, using N-Bromosuccinimide (NBS) with a catalyst that generates a larger electrophilic bromine species can increase the proportion of the 5-bromo isomer.

    • The choice of solvent is critical. A change from a non-polar solvent like dichloromethane (DCM) to a more coordinating solvent can alter the nature of the electrophilic species and impact selectivity.

Question: I am trying to synthesize a mono-halogenated benzisothiazole, but I'm getting significant amounts of di- and tri-substituted products. How can I prevent this over-halogenation?

Answer: Over-halogenation occurs when the mono-halogenated product is sufficiently activated to react again with the halogenating agent. To control this, you must moderate the reactivity of the system.

  • Use Milder Reagents: Switch from aggressive elemental halogens (Br₂, Cl₂) to N-halosuccinimides (NBS, NCS).[2][3] These reagents provide a low, steady concentration of the electrophile, which disfavors multiple substitutions.

  • Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the halogenating agent. Adding the reagent slowly (dropwise) as a solution can also prevent localized areas of high concentration that lead to over-halogenation.

  • Lower the Temperature: Running the reaction at 0 °C or even lower can significantly slow the rate of the second halogenation event relative to the first.

Question: My halogenation reaction is not proceeding at the 3-position. Why is this, and is there an alternative approach?

Answer: The C3 position is part of the electron-deficient isothiazole ring and is therefore not susceptible to attack by electrophiles. Direct electrophilic halogenation at C3 is not a viable synthetic strategy. To introduce a halogen at this position, a different approach based on nucleophilic chemistry is required. The most common method involves using a pre-functionalized starting material, such as 3-chloro-1,2-benzisothiazole, and performing a nucleophilic substitution reaction if a different halide is desired, or using it directly for subsequent coupling reactions.[4]

Experimental Protocols & Data

The following protocols are provided as validated starting points for your experiments. Optimization may be required for substituted benzisothiazole derivatives.

Protocol 1: Regioselective Synthesis of 7-Chloro-1,2-benzisothiazole

This protocol favors the electronically preferred C7 position using a potent chlorinating agent under controlled conditions.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-benzisothiazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Table 1: Influence of Reagent and Conditions on Halogenation Regioselectivity
EntrySubstrateHalogenating Agent (eq.)SolventTemp (°C)Major Isomer(s)Reference Insight
11,2-BenzisothiazoleSO₂Cl₂ (1.1)DCM0 to RT7-ChloroPotent, small electrophile favors electronic preference.
21,2-BenzisothiazoleNBS (1.1)Acetic AcidRT5-Bromo & 7-BromoMilder conditions can lead to mixtures.[2]
31,2-BenzisothiazoleBr₂ (1.1)CCl₄RTMixtureElemental bromine is highly reactive and often less selective.
41,2-BenzisothiazoleNCS (1.1)Acetonitrile505-Chloro & 7-ChloroSolvent and temperature can be tuned to alter isomer ratios.

Mechanistic Diagrams & Workflows

Visualizing the underlying mechanisms and decision-making processes can significantly aid in experimental design and troubleshooting.

Mechanism: Electrophilic Attack at C5 vs. C7

The diagram below illustrates the formation of the key intermediate (sigma complex or arenium ion) during electrophilic attack. The relative stability of these intermediates determines the major product. Attack at C7 often allows for more favorable resonance stabilization involving the heteroatoms.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Sigma Complex Intermediates cluster_products Products start Benzisothiazole + Electrophile (X⁺) C7_attack Attack at C7 start->C7_attack Path A C5_attack Attack at C5 start->C5_attack Path B C7_sigma C7-Sigma Complex (Electronically Favored) C7_attack->C7_sigma C5_sigma C5-Sigma Complex (Sterically Favored) C5_attack->C5_sigma P7 7-Halo Product C7_sigma->P7 Deprotonation P5 5-Halo Product C5_sigma->P5 Deprotonation

Caption: Pathways for electrophilic halogenation of benzisothiazole.

Troubleshooting Workflow for Poor Regioselectivity

This flowchart provides a logical sequence of steps to follow when your reaction is not providing the desired isomer in sufficient purity.

G start Start: Analyze Product Mixture by NMR/LC-MS check_selectivity Is Regioselectivity < 90:10? start->check_selectivity check_reagent Is Halogenating Agent Bulky? check_selectivity->check_reagent Yes success Success: Desired Isomer is Major Product check_selectivity->success No action_change_reagent Action: Switch to a more/less sterically demanding reagent. check_reagent->action_change_reagent No (e.g., using SO₂Cl₂) Try bulkier agent for C5 check_reagent->action_change_reagent Yes (e.g., using bulky NBS complex) Try smaller agent for C7 action_change_solvent Action: Screen alternative solvents (e.g., non-polar vs. polar aprotic). action_change_reagent->action_change_solvent Still poor selectivity action_lower_temp Action: Lower reaction temperature to -20°C or 0°C. action_change_solvent->action_lower_temp Still poor selectivity action_lower_temp->success Improved

Caption: Decision tree for optimizing halogenation regioselectivity.

References

  • Deng, H., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]

  • Jorgensen, W. L., & Schyman, P. (2012). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. ACS Publications. [Link]

Sources

Validation & Comparative

1H NMR characteristic shifts of benzo[c]isothiazole vs benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the ¹H NMR distinction between the isomeric heterocycles benzo[c]isothiazole (2,1-benzisothiazole) and benzo[d]isothiazole (1,2-benzisothiazole).

Part 1: Core Directive & Structural Analysis

Distinguishing these isomers is critical in medicinal chemistry because they are non-classical bioisosteres with significantly different electronic properties. While benzo[d]isothiazole is a stable, aromatic system found in drugs like ziprasidone, benzo[c]isothiazole possesses a quinoid-like structure with "hypervalent" sulfur character, influencing its reactivity and spectral signature.

Structural Comparison
  • Benzo[d]isothiazole (1,2-benzisothiazole):

    • Topology: Benzene ring fused to the d-face of isothiazole.[1]

    • Electronic State: Fully aromatic benzenoid system.

    • Key Feature: The S–N bond is part of the aromatic cycle but localized.

  • Benzo[c]isothiazole (2,1-benzisothiazole):

    • Topology: Benzene ring fused to the c-face of isothiazole (isosteric with anthranil).[1]

    • Electronic State: Significant o-quinoid resonance contribution.[1]

    • Key Feature: The N atom is attached to the benzene ring, and the S atom is "hypervalent" or involved in a 10-electron system, leading to unique shielding effects on the benzene ring protons.

Part 2: ¹H NMR Comparative Analysis

The most diagnostic feature is the chemical shift of the proton on the heterocyclic ring (H-3) and the splitting pattern of the benzene ring protons.

Heterocyclic Ring Proton (H-3)

Both isomers display a deshielded singlet for the proton on the thiazole ring (H-3), but their chemical environments differ slightly.

IsomerPositionChemical Shift (

, ppm)
MultiplicityElectronic Driver
Benzo[c]isothiazole H-3 8.93 – 9.10 Singlet (broad)Deshielded by adjacent N and S (quinoid current).[1]
Benzo[d]isothiazole H-3 8.70 – 8.85 SingletDeshielded by C=N anisotropy and S atom.[1]

Differentiation Tip: While the H-3 shifts overlap depending on solvent, benzo[c]isothiazole's H-3 is typically 0.2 ppm more downfield than that of the d-isomer in the same solvent (e.g., CDCl₃).[1]

Benzene Ring Protons (H-4 to H-7)

This is the definitive region for identification. The quinoid nature of the c-isomer causes significant upfield shifts (shielding) for specific protons compared to the standard aromatic signals of the d-isomer.[1]

Benzo[c]isothiazole (Quinoid Pattern):

  • H-5 and H-6: Appear significantly upfield (shielded) due to high electron density from the quinoid resonance.[1]

    • 
       H-5: ~7.09 ppm[1]
      
    • 
       H-6: ~7.31 ppm[1][2]
      
  • H-4 and H-7: Deshielded, appearing as doublets.

    • 
       H-4: ~7.63 ppm[1]
      
    • 
       H-7: ~7.78 ppm[1]
      
  • Pattern: The spectrum appears "spread out" with distinct shielding in the middle of the aromatic region.

Benzo[d]isothiazole (Benzenoid Pattern):

  • H-4 to H-7: Typical aromatic multiplet cluster.[1]

  • H-4: Often the most deshielded aromatic proton (~7.9 - 8.0 ppm) due to the peri-effect of the carbonyl-like or imine region, but less distinct than the quinoid split.[1]

  • Pattern: Tightly grouped multiplet between 7.4 – 8.0 ppm.

Summary Table: Characteristic Shifts (CDCl₃)
ProtonBenzo[c]isothiazole (2,[2][3][4][5][6][7]1)Benzo[d]isothiazole (1,[4][8][9]2)

(c - d)
H-3 8.93 8.73 +0.20 (Deshielded)
H-4 7.63 (d)7.95 (d)-0.32 (Shielded)
H-5 7.09 (t) 7.50 (t)-0.41 (Highly Shielded)
H-6 7.31 (t)7.40 (t)-0.09
H-7 7.78 (d)7.90 (d)-0.12

Note: Values are approximate and solvent-dependent. Data derived from Davis & McKinnon and comparative spectral analysis.

Part 3: Experimental Protocol & Visualization

Workflow for Definitive Assignment

To unambiguously distinguish the isomers in a synthesis product mixture:

  • Sample Prep: Dissolve ~5 mg of compound in 0.6 mL CDCl₃ (avoid DMSO-d₆ initially to prevent solvent peak overlap with aromatic region).

  • Acquisition: Run standard ¹H NMR (minimum 8 scans).

  • Analysis Step 1 (H-3): Locate the most downfield singlet.

    • 8.9 ppm

      
       Suspect Benzo[c] .
      
    • < 8.8 ppm

      
       Suspect Benzo[d] .[3]
      
  • Analysis Step 2 (H-5): Look for a triplet upfield around 7.10 ppm .[1]

    • Present

      
       Confirms Benzo[c]  (Quinoid shielding).
      
    • Absent (all aromatics > 7.4 ppm)

      
       Confirms Benzo[d] .
      
Decision Tree Diagram

NMR_Identification Start Unknown Isomer (Benzisothiazole Core) Step1 Analyze H-3 Shift (Most downfield singlet) Start->Step1 BranchC Shift > 8.90 ppm Step1->BranchC BranchD Shift < 8.85 ppm Step1->BranchD Step2C Check H-5 (Triplet) BranchC->Step2C Step2D Check Aromatic Region BranchD->Step2D ResultC Benzo[c]isothiazole (2,1-isomer) Quinoid Character Step2C->ResultC Signal ~7.1 ppm (Shielded) ResultD Benzo[d]isothiazole (1,2-isomer) Benzenoid Character Step2D->ResultD Signals > 7.4 ppm (Deshielded)

Caption: Logic flow for distinguishing benzisothiazole isomers using ¹H NMR chemical shifts.

Part 4: Mechanistic Insight (Why the Difference?)

The spectral differences are driven by the resonance contribution of the heterocyclic ring to the fused benzene system.

  • Benzo[d]isothiazole: The benzene ring maintains high aromaticity (Clar sextet). The isothiazole ring acts as a standard electron-withdrawing substituent.[1] This results in a "tight" aromatic region typical of substituted benzenes.

  • Benzo[c]isothiazole: To accommodate the N=S bond connectivity, the benzene ring adopts a significant o-quinoid character. This localizes electron density at positions 5 and 6, causing the dramatic upfield shift (shielding) of H-5 (7.09 ppm) compared to the expected ~7.5 ppm for a benzenoid proton.

References

  • Davis, M., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry.

  • Stefaniak, L. (1978). Differentiation between isomeric structures of benzo[c]isothiazole and benzo[d]isothiazole by 1H, 13C and 14N NMR. Organic Magnetic Resonance.[2][10][11][12]

  • PubChem Compound Summary . (2025). Benzo[c]isothiazole (CID 638008).[10] National Center for Biotechnology Information.

  • ChemicalBook . (2024). 1,2-Benzisothiazol-3(2H)-one NMR Spectrum.

Sources

Advanced Structural Elucidation of 3-Bromobenzo[c]isothiazole Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) and its derivatives are privileged scaffolds in drug discovery and materials science, recognized for their unique electronic properties and biological activities[1]. The presence of the bromine atom at the C-3 position serves not only as a versatile synthetic handle for cross-coupling reactions but also participates in critical intermolecular halogen bonding. Accurately determining the 3D atomic arrangement of these derivatives is paramount for rational drug design. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation modalities, providing field-proven protocols and causality-driven experimental insights for researchers and drug development professionals.

Comparative Analysis of Structural Elucidation Modalities

While SCXRD remains the gold standard for solid-state 3D structure determination[2], alternative techniques are necessary when high-quality single crystals cannot be grown. The following table objectively compares the performance, limitations, and data outputs of the primary modalities used for benzo[c]isothiazole derivatives.

Table 1: Comparison of Structural Elucidation Modalities for Benzo[c]isothiazole Derivatives

ModalityPrimary OutputResolution / AccuracySample RequirementPros vs. Cons for Brominated Heterocycles
SCXRD Absolute 3D Structure, Bond lengths/anglesAtomic (< 0.8 Å)High-quality single crystal (0.1 - 0.3 mm)Pros: Unambiguous determination of Br position and halogen bonding. Cons: Crystallization can be highly time-consuming.
MicroED (Cryo-EM) 3D StructureSub-atomic to Atomic (~1.0 Å)Microcrystalline powder (nanocrystals)Pros: Bypasses the need for large macroscopic crystals. Cons: Dynamical scattering effects can complicate heavy atom (Br) refinement.
PXRD (Rietveld) Bulk Phase Purity, Unit CellLow to Medium10 - 50 mg powderPros: Rapid phase identification. Cons: Extremely difficult to solve de novo structures for complex derivatives without prior models.
2D NMR (NOESY/HMBC) Solution-state connectivityN/A (Topological)5 - 15 mg in deuterated solventPros: Excellent for liquid/amorphous samples. Cons: Cannot observe solid-state packing or intermolecular π-π/halogen interactions.

Causality in Methodological Choices (Expertise & Experience)

As an application scientist, it is critical to understand why specific parameters are chosen for brominated benzoisothiazoles[3]:

  • Why Vapor Diffusion over Slow Evaporation? Brominated planar heterocycles have a high propensity to form π-stacked aggregates rapidly, leading to twinned or needle-like crystals unsuitable for diffraction. Vapor diffusion allows for a highly controlled, asymptotic approach to supersaturation, yielding high-quality, block-like crystals.

  • Why 100 K Data Collection? The bromine atom possesses a large electron cloud and can exhibit significant thermal vibration (anisotropic displacement) at room temperature. Collecting data at cryogenic temperatures (100 K) minimizes thermal motion, sharpens diffraction spots, and allows for the accurate resolution of weak intermolecular contacts (e.g., Br···S or Br···N halogen bonds)[2].

  • Why Mo-Kα vs. Cu-Kα Radiation? For molecules containing heavy halogens like bromine, Mo-Kα radiation (λ = 0.71073 Å) is generally preferred over Cu-Kα. This choice minimizes X-ray absorption effects, which are highly pronounced with copper radiation due to bromine's specific absorption edge.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Optimized Single Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 5-10 mg of the synthesized 3-bromobenzo[c]isothiazole derivative in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane or Chloroform) in a small inner vial (1-dram).

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial (20 mL) containing 3 mL of a volatile antisolvent (e.g., Hexane or Pentane).

  • Sealing and Equilibration: Cap the outer vial tightly. Allow the system to sit undisturbed at 20°C in a vibration-free, temperature-controlled environment.

  • Validation Check: Over 3-7 days, the antisolvent will slowly diffuse into the inner vial. Stop the process when distinct, highly refractive block-like crystals are observed under a polarized light microscope. If needles form, restart the protocol using a slower-diffusing antisolvent (e.g., Diethyl ether).

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Coat the selected crystal in paratone oil to protect it from atmospheric moisture and mount it on a cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition: Collect full-sphere diffraction data using Mo-Kα radiation. Ensure high redundancy (multiplicity > 4) to accurately perform semi-empirical absorption corrections.

  • Structure Solution: Use intrinsic phasing or direct methods (e.g., SHELXT) to locate the heavy atoms (Br, S) first, followed by the remaining C and N atoms.

  • Refinement: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Check: A successful refinement should yield an R1 value < 0.05, wR2 < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks should not exceed 1.0 e/ų (any minor residual peaks are typically located near the heavy Br atom).

Quantitative Data Presentation

Table 2: Representative Crystallographic Parameters for 3-Bromobenzo[c]isothiazole Derivatives (Note: Parameters reflect standard high-quality SCXRD outputs for this chemical class based on literature benchmarks)

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicIndicates dense molecular packing favored by planar aromatic systems.
Space Group P2₁/c or P-1Centrosymmetric groups are most common unless a chiral auxiliary is attached.
Temperature 100(2) KCritical for minimizing thermal ellipsoids of the Br atom.
Interplanar Angle < 5°Confirms the high planarity of the benzo[c]isothiazole core[2].
Short Contacts (Br···S) 3.20 - 3.45 ÅEvidence of strong structure-directing halogen bonding in the solid state.
Final R indices [I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.085Indicates a highly accurate and reliable structural model.

Workflows and Logical Relationships

DecisionTree Start Synthesized 3-Bromobenzo[c]isothiazole Derivative State Assess Physical State & Quantity Start->State SingleCrystal High-Quality Single Crystal (>0.1mm) State->SingleCrystal Successfully Grown Powder Microcrystalline Powder State->Powder Rapid Precipitation Liquid Amorphous / Liquid State->Liquid Non-crystallizable SCXRD SCXRD Analysis (Absolute Configuration, Halogen Bonding) SingleCrystal->SCXRD MicroED MicroED (Cryo-EM) or PXRD Refinement Powder->MicroED NMR 2D NMR + DFT Calculations Liquid->NMR

Caption: Decision matrix for selecting the optimal structural elucidation modality based on sample state.

SCXRDWorkflow Cryst 1. Vapor Diffusion (DCM / Hexane) Mount 2. Crystal Mounting (Paratone Oil, 100K) Cryst->Mount Diffract 3. X-ray Diffraction (Mo-Kα Radiation) Mount->Diffract Solve 4. Structure Solution (Direct Methods) Diffract->Solve Refine 5. Refinement (Least-Squares, F²) Solve->Refine

Caption: Step-by-step SCXRD experimental workflow tailored for brominated benzoisothiazole derivatives.

References

  • Alam, M. A., et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medicinal & Analytical Chemistry International Journal, Medwin Publishers, 2019.[Link]

  • Khedr, A. M., et al. "Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one." IUCrData, International Union of Crystallography, 2023.[Link]

  • Al-Omran, F., & El-Khair, A. "Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide." International Journal of Organic Chemistry, Scientific Research Publishing, 2016.[Link]

Sources

HRMS Comparison Guide: Resolving the Fragmentation of 3-Bromobenzo[c]isothiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Evaluation for Drug Development Professionals and Analytical Scientists

High-Resolution Mass Spectrometry (HRMS) has fundamentally transformed metabolite identification and structural elucidation. However, selecting the optimal mass analyzer architecture requires balancing resolving power against acquisition speed. This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms, utilizing the complex pharmaceutical building block 3-bromobenzo[c]isothiazole-5-carboxylic acid as a benchmark analyte.

This compound presents a unique analytical challenge: it contains a halogen (bromine) with a distinct 1:1 isotopic signature, a sulfur atom requiring high resolution to isolate the


S isotope, and a carboxylic acid moiety prone to rapid in-source fragmentation.

Platform Comparison: Orbitrap vs. Q-TOF Architectures

When analyzing complex halogenated heterocycles, the choice of HRMS platform dictates the quality of the structural data acquired.

Orbitrap Technology (e.g., Thermo Q Exactive) relies on ion trapping and Fourier transform processing. It offers ultra-high resolving power (up to 240,000 FWHM), which is unparalleled for resolving fine isotopic distributions (FID) such as distinguishing


S from background matrix interferences [[1]](). However, the causality of its design means that mass resolution is inversely proportional to scan speed; achieving maximum resolution drops the scan rate to 1.5–3.0 Hz, which can compromise the definition of narrow UltraPerformance LC (UPLC) peaks 2.

Q-TOF Technology (e.g., Waters Xevo G2-S) utilizes time-of-flight measurements, maintaining a consistent mass resolution (typically 30,000–40,000 FWHM) across all scan speeds. This allows for rapid acquisition rates (up to 20 Hz), ensuring that fast eluting UPLC peaks (<2 seconds wide) are sampled with >15 data points, preventing false negatives in metabolite identification 2.

Workflow Sample Analyte Preparation (100 ng/mL) LC UHPLC Separation (Sub-2 μm C18) Sample->LC Split HRMS Platform Selection LC->Split Orbitrap Orbitrap HRMS Res: 70k-140k Scan: 1.5-3 Hz Split->Orbitrap QTOF Q-TOF HRMS Res: 30k-40k Scan: 10-20 Hz Split->QTOF DataOrbi Isotopic Fine Structure (34S, 79/81Br resolved) Orbitrap->DataOrbi DataQTOF High-Density Peak Integration (>15 pts/peak) QTOF->DataQTOF

Fig 1: Logical workflow comparing Orbitrap and Q-TOF HRMS platforms for analyte characterization.

Self-Validating Experimental Protocol: UHPLC-HRMS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates dynamic mass correction to prevent the propagation of uncalibrated data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve this compound (CAS: 1782620-63-6) 3 in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • UHPLC Separation: Inject 2 μL onto a sub-2 μm C18 column (e.g., 2.1 × 100 mm, 1.7 μm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • HRMS Acquisition (Negative ESI Mode):

    • Orbitrap Setup: Set resolution to 70,000 (at m/z 200). AGC target at 1e6, Maximum Injection Time (IT) at 100 ms. Utilize internal lock masses if thermal drift is anticipated 4.

    • Q-TOF Setup: Set resolution to 35,000. Scan time 0.1 s.

  • Self-Validation Logic: For the Q-TOF, infuse Leucine Enkephalin (m/z 554.2615) continuously via a secondary reference sprayer. The acquisition software must be programmed to automatically flag or halt the run if the real-time LockMass error exceeds 2 ppm 5.

Mechanistic Fragmentation Pathway (CID)

Understanding the causality behind collision-induced dissociation (CID) is critical for structural elucidation. In negative electrospray ionization (ESI-), this compound readily deprotonates at the acidic carboxyl group, yielding a stable [M-H]⁻ precursor at m/z 255.9073 (for the


Br isotope).
  • Primary Decarboxylation: Upon entering the collision cell, the most thermodynamically favorable pathway is the neutral loss of carbon dioxide (-43.9898 Da), generating a highly delocalized carbanion at m/z 211.9175. This facile decarboxylation is a universal hallmark of aryl carboxylic acids.

  • Secondary Cleavages: The decarboxylated intermediate undergoes two competing pathways. The first is a homolytic cleavage of the C-Br bond, expelling a bromine radical (-78.9183 Da) to form a radical anion at m/z 132.9992. The second pathway involves the heterolytic cleavage and contraction of the isothiazole ring—a phenomenon commonly observed in benzo-fused nitrogenous heterocycles 6—resulting in the neutral loss of hydrogen cyanide (HCN, -27.0109 Da) to yield m/z 184.9066.

Fragmentation M [M-H]- m/z 255.9073 Precursor Ion F1 [M-H-CO2]- m/z 211.9175 Decarboxylation M->F1 -CO2 (-43.9898 Da) F2 [M-H-CO2-Br]•- m/z 132.9992 Radical Cleavage F1->F2 -Br• (-78.9183 Da) F3 [M-H-CO2-HCN]- m/z 184.9066 Ring Contraction F1->F3 -HCN (-27.0109 Da)

Fig 2: Primary CID fragmentation pathway of this compound in ESI-.

Quantitative Performance Data

The following table summarizes the experimental performance of both platforms when analyzing the benchmark compound.

Performance MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Xevo G2-S)Analytical Impact for Benchmark Analyte
Maximum Resolving Power 140,000 (at m/z 200)32,500 (across all mass ranges)Orbitrap easily resolves fine

S isotopes from background matrix interference.
Scan Speed at Max Resolution 1.5 - 3.0 Hz10 - 20 HzQ-TOF provides >15 data points across narrow UPLC peaks, preventing false negatives.
Mass Accuracy Stability < 2 ppm (Stable for days)< 2 ppm (Requires real-time LockMass)Orbitrap requires less frequent calibration; Q-TOF corrects thermal drift dynamically.
Isotopic Fidelity Decreases slightly at ultra-high resExcellent across all scan speedsQ-TOF accurately preserves the 1:1

Br/

Br ratio essential for halogen confirmation.
Linear Dynamic Range Up to 5 orders of magnitude4 - 5 orders of magnitudeBoth platforms are highly suitable for quantitative targeted screening.

Conclusion

For the structural elucidation of this compound, the choice between Orbitrap and Q-TOF depends entirely on the specific analytical bottleneck. If the primary challenge is resolving the fine isotopic structure of sulfur and bromine from a highly complex biological matrix, the Orbitrap is the superior choice due to its massive resolving power. Conversely, if the workflow relies on high-throughput, rapid UPLC gradients where maintaining peak integrity and isotopic fidelity is paramount, the Q-TOF provides the necessary acquisition speeds without sacrificing mass accuracy.

References

  • "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry", Thermo Fisher Scientific.
  • "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs.
  • "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology", LCMS.cz.
  • "1782620-63-6 CAS Manufactory", ChemicalBook.
  • "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
  • "HRMS/MS fragmentation spectrum (a) and proposed fragmentation pathway of flubrotizolam (b)

Sources

Comparative Guide: Biological Activity of Benzo[c] vs. Benzo[d] Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic substitution of heteroatoms and ring fusion points—scaffold hopping —is a critical tool for optimizing pharmacokinetics (PK) and binding affinity. This guide analyzes the bioisosteric relationship between benzo[d]isoxazoles (1,2-benzisoxazoles) and benzo[c]isoxazoles (2,1-benzisoxazoles/anthranils).

While often treated as simple positional isomers, these scaffolds exhibit fundamentally different electronic structures. The benzo[d] series is aromatic and chemically robust, serving as the core for major antipsychotics (e.g., Risperidone). In contrast, the benzo[c] series possesses o-quinoid character , conferring unique reactivity and metabolic liabilities that can be leveraged for specific covalent or prodrug mechanisms but often pose stability challenges.[1]

Structural & Electronic Divergence

The core difference lies in the fusion of the benzene ring to the isoxazole moiety.[2]

FeatureBenzo[d]isoxazole (1,2-isomer)Benzo[c]isoxazole (2,1-isomer / Anthranil)
Fusion Bond Fused at isoxazole C4-C5 (d -face)Fused at isoxazole C3-C4 (c -face)
Electronic State Fully aromatic 10

-electron system.[3]
Pseudo-aromatic; significant o-quinoid contribution.[3]
Dipole Moment Moderate; N-O bond is polarized but stable.Higher; strong polarization facilitates ring opening.
Chemical Stability High; resistant to mild acid/base.Lower; susceptible to thermal/photochemical rearrangement.
Metabolic Liability Reductive N-O cleavage (reductases).Ring expansion or cleavage to 2-aminobenzophenones.[3]
Electronic Consequence Diagram

The following diagram illustrates the structural relationship and the electronic disparity leading to different metabolic fates.

G cluster_0 Benzo[d]isoxazole (Stable) cluster_1 Benzo[c]isoxazole (Reactive) D_Iso Benzo[d]isoxazole (Aromatic Core) D_Met Benzamidine Metabolite (Inactive/Excreted) D_Iso->D_Met Reductive Ring Opening (Liver Reductases) C_Iso Benzo[c]isoxazole (o-Quinoid Character) C_Met 2-Aminobenzophenone (Reactive Intermediate) C_Iso->C_Met Thermal/Chemical Rearrangement

Figure 1: Divergent stability profiles. The [d]-isomer undergoes enzymatic reduction, while the [c]-isomer is prone to spontaneous or chemically induced rearrangement due to its quinoid nature.[3]

Biological Activity Comparison

Antipsychotic & CNS Activity

The benzo[d]isoxazole scaffold is a "privileged structure" in CNS drug discovery.

  • Mechanism: The scaffold positions the basic nitrogen (often in a side chain) to interact with Aspartate residues in D2 dopamine and 5-HT2A serotonin receptors.

  • Marketed Examples: Risperidone, Paliperidone, Iloperidone.[4][5]

  • Isostere Comparison: Replacing the [d]-core with a [c]-core in these systems typically results in a loss of potency .[3] The [c]-isomer alters the vector of the side chain and the electrostatic potential surface, disrupting the critical

    
    -
    
    
    
    stacking interactions within the receptor pocket.
Metabolic Stability & Toxicity (Case Study: Razaxaban)

In the development of Factor Xa inhibitors, the metabolic stability of the isoxazole ring is a limiting factor.

  • Benzo[d] Liability: Research on Razaxaban demonstrated that the primary clearance pathway is the reductive cleavage of the N-O bond by NADH-dependent liver reductases. This opens the ring to form a stable benzamidine.

  • Benzo[c] Implication: While [c]-isosteres are sometimes explored to block this specific reduction, their intrinsic instability often leads to faster non-enzymatic degradation or idiosyncratic toxicity via reactive nitroso intermediates.

RBP4 Antagonists (Direct Experimental Comparison)

A study targeting Retinol-Binding Protein 4 (RBP4) for hepatic steatosis provided a rare head-to-head comparison of the two isomers.[3]

Experimental Data Summary:

Compound Class Core Structure IC50 (hRBP4) Stability (t1/2 Microsomes)
Compound 22 N-phenylbenzo[d ]isoxazole-3-carboxamide 24 nM > 60 min

| Compound 23 | N-phenylbenzo[c ]isoxazole-3-carboxamide | > 1000 nM | < 15 min |[3]

Analysis: The [d]-isomer (Compound 22) maintained high potency and metabolic stability. The [c]-isomer (Compound 23) showed a drastic loss of potency, likely due to the altered bond angles of the carboxamide vector relative to the aromatic ring, preventing optimal fit in the RBP4 hydrophobic pocket.

Experimental Protocols

Synthesis of Benzo[d]isoxazoles (1,2-Isomer)

This protocol yields the stable aromatic core used in CNS ligands.

Reagents: Salicylaldehyde oxime, 1,1'-Carbonyldiimidazole (CDI), THF. Workflow:

  • Activation: Dissolve salicylaldehyde oxime (1.0 eq) in anhydrous THF. Add CDI (1.2 eq).

  • Cyclization: Reflux the mixture for 2-4 hours. The CDI activates the phenolic oxygen, facilitating intramolecular nucleophilic attack by the oxime nitrogen.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl and brine.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR shows disappearance of oxime OH and phenol OH signals; characteristic C3-H singlet appears ~8.5-9.0 ppm.[3]

Synthesis of Benzo[c]isoxazoles (Anthranils)

This protocol requires milder conditions due to the thermal instability of the product.

Reagents: 2-Nitrobenzaldehyde, Tin(II) Chloride (SnCl2), Methanol. Workflow:

  • Reduction/Cyclization: Dissolve 2-nitrobenzaldehyde (1.0 eq) in MeOH. Slowly add SnCl2 (3.0 eq) at 0°C.

  • Reaction: Stir at room temperature (Do NOT heat > 40°C) for 3 hours. The nitro group reduces to a nitroso/hydroxylamine intermediate which cyclizes onto the aldehyde.

  • Workup: Quench with saturated NaHCO3. Filter through Celite. Extract filtrate with DCM.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Avoid acidic columns as ring opening can occur.

  • Storage: Store at -20°C under Argon.

In Vitro Metabolic Stability Assay (Microsomal)

To differentiate the N-O bond stability of [c] vs [d] isosteres.

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, PBS (pH 7.4). Protocol:

  • Incubation: Mix test compound (1 µM) with HLM (0.5 mg protein/mL) in PBS at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Monitoring:

    • For Benzo[d] : Monitor for +2 Da mass shift (ring opening to benzamidine).

    • For Benzo[c] : Monitor for rearrangement products (e.g., anthranilic acid derivatives).

Decision Matrix for Drug Design

Use the following logic flow to determine which isostere fits your program.

DecisionMatrix Start Select Isostere Core TargetType Target Binding Requirement? Start->TargetType D_Path Choose Benzo[d]isoxazole TargetType->D_Path Rigid, Planar Aromatic (e.g., DNA intercalation, GPCR) C_Path Choose Benzo[c]isoxazole TargetType->C_Path Covalent Modulator or Prodrug Strategy D_Check Check Metabolic Liability: Reductive Ring Opening? D_Path->D_Check C_Check Check Stability: Shelf-life > 24h? C_Path->C_Check Optimize Substituted Benzo[d]isoxazole D_Check->Optimize Yes: Add sterics at C3 or F at C6 Proceed Proceed D_Check->Proceed No: Proceed to Lead Opt Abandon Abandon C_Check->Abandon No: Too Unstable Niche Niche C_Check->Niche Yes: Use for unique vector exploration

Figure 2: Strategic decision tree for selecting between [c] and [d] isosteres based on target requirements and stability profiles.

References

  • Zhang, D. et al. Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs. Drug Metabolism and Disposition, 2008. [Link]

  • Wang, Y. et al. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Journal of Medicinal Chemistry, 2022. [Link]

  • Cioffi, C.L. et al. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry, 2019. [Link]

Sources

Reference Standards for 3-Bromobenzo[c]isothiazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for qualifying and utilizing reference standards for 3-bromobenzo[c]isothiazole (CAS: 34250-63-0). Given the absence of commercially available Certified Reference Materials (CRMs) for this specific intermediate, this document serves as a protocol for establishing an In-House Primary Reference Standard suitable for pharmaceutical R&D.

Content Type: Technical Comparison & Qualification Guide Target Audience: Analytical Chemists, CMC Leads, and Synthetic Organic Chemists.

Executive Summary: The "Standard" Gap

In early-stage drug development, 3-bromobenzo[c]isothiazole is a critical scaffold for introducing the 2,1-benzisothiazole core. However, unlike common solvents or APIs, it lacks a commercially available Certified Reference Material (CRM) traceable to NIST or USP.

Researchers typically encounter two grades of material:

  • Commercial Building Block Grade (95-97%): Often contains significant regioisomeric impurities and unreacted starting materials.

  • Qualified In-House Standard (>99.5%): A material purified and fully characterized by the user to serve as the "Gold Standard" for quantitative analysis.

This guide compares the "performance" of these two grades and provides the roadmap to convert the former into the latter.

The Landscape of Reference Standards

The following table compares the attributes of the commercially available "Raw" material versus the "Qualified" standard you must generate for reliable purity analysis.

FeatureCommercial "Building Block" GradeQualified In-House Reference Standard
Purity (HPLC) 95.0% – 97.0%≥ 99.5%
Primary Impurities Benzo[c]isothiazole (des-bromo), 4/7-bromo isomers, Pd residues.None > 0.10%
Identity Confirmation Basic NMR/MS (often batch-generic)Orthogonal (1H-NMR, 13C-NMR, MS, IR)
Assay (Potency) Not performed (Area % only)Mass Balance (% w/w) or qNMR
Traceability Vendor Lot #Internal CoA Traceable to qNMR Internal Std
Cost Low ($/g)High (Time/Labor intensive)

Scientific Integrity: The Self-Validating Qualification Protocol

To establish a trustworthy standard, you cannot rely on the vendor's Certificate of Analysis (CoA). You must execute a Self-Validating Characterization .

A. Structural Specificity (The "Fingerprint")

The most critical quality attribute is Regiospecificity . Direct bromination of benzo[c]isothiazole often yields the 4-bromo or 7-bromo isomers due to the directing effect of the fused benzene ring. The 3-bromo derivative (substitution on the heterocyclic ring) is typically synthesized via lithiation at the C3 position.

Validation Logic:

  • Parent Signal: Benzo[c]isothiazole has a diagnostic singlet at ~9.0–9.2 ppm (C3-H) in ^1H-NMR.

  • Success Criterion: The complete disappearance of this singlet confirms substitution at the 3-position.

  • Failure Mode: If the singlet remains but the mass spectrum shows +Br, you have synthesized the 4-, 5-, 6-, or 7-bromo isomer, not the 3-bromo target.

B. Qualification Workflow

The following diagram illustrates the decision logic for qualifying a batch of 3-bromobenzo[c]isothiazole.

QualificationWorkflow cluster_logic Identity Logic (Self-Validating) Raw Raw Material (Commercial Grade) Purification Purification (Recrystallization/Prep-HPLC) Raw->Purification Enrichment Identity Identity Check (1H-NMR + MS) Purification->Identity Purity Purity Profiling (HPLC-UV + GC-MS) Identity->Purity Check1 Check C3-H Singlet (~9.2 ppm) Identity->Check1 Decision Pass Criteria? (>99.5% Area, No Isomers) Purity->Decision Potency Potency Assignment (Mass Balance / qNMR) Decision->Potency Yes Reject Reject / Reprocess Decision->Reject No Final Released Reference Standard Potency->Final Result1 Singlet Absent = 3-Substituted Check1->Result1 Result2 Singlet Present = Ring Isomer Check1->Result2

Figure 1: Workflow for establishing a qualified reference standard from commercial grade material.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV/MS

This method is designed to separate the 3-bromo target from the likely des-bromo impurity and regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 3.0 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% → 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic core) and 310 nm (specific to benzisothiazole conjugation).

  • Mass Spec: Positive ESI. Look for m/z 214/216 (1:1 ratio) for the product and m/z 136 for the des-bromo impurity.

Performance Data (Simulated for Comparison):

Analyte Retention Time (min) RRT (Relative to Main Peak) Detection Limit (LOD)
Benzo[c]isothiazole (Impurity) 3.2 0.62 0.05%
3-Bromobenzo[c]isothiazole (Target) 5.2 1.00 N/A

| Dibromo-species (Impurity) | 7.8 | 1.50 | 0.05% |

Protocol 2: Potency Assignment (Mass Balance Approach)

To use your standard for quantitative assays (e.g., calculating yields), you must assign a Potency (% w/w) , not just use the HPLC purity (% Area).

Formula:



  • Water Content: Determine via Karl Fischer (Coulometric). Expect < 0.5% for this hydrophobic heterocycle.

  • Residual Solvents: Determine via GC-Headspace. Common solvents: THF or Hexanes (from lithiation/workup).

  • Residue on Ignition (ROI): Sulfated Ash test. Critical if inorganic salts (LiBr) remain.

Impurity Profiling & Specificity

Understanding the origin of impurities allows for their control. The synthesis of 3-bromobenzo[c]isothiazole usually involves the lithiation of the parent heterocycle.

SynthesisPath Start Benzo[c]isothiazole (Starting Material) Lithiation Lithiation (LDA/n-BuLi) @-78°C Start->Lithiation Impurity1 Impurity A: Unreacted Start Mat. (Incomplete Lithiation) Start->Impurity1 No Reaction Intermediate 3-Lithio Species (Unstable Intermediate) Lithiation->Intermediate Quench Electrophile Quench (Br2 or CBr4) Intermediate->Quench Product 3-Bromobenzo[c]isothiazole (Target) Quench->Product Impurity2 Impurity B: 4/7-Bromo Isomers (Direct Bromination) Quench->Impurity2 Warm Temp / Acidic Conditions

Figure 2: Synthesis pathway highlighting the origin of critical impurities.

Key Insight: If the reaction temperature rises during the quench, the lithiated species may protonate (reverting to starting material) or the bromine source may directly brominate the benzene ring (forming Impurity B), which is difficult to separate.

Stability & Handling Recommendations

  • Light Sensitivity: Benzo[c]isothiazoles are photosensitive. The C-Br bond at position 3 is susceptible to photolytic cleavage.

    • Recommendation: Store in amber vials wrapped in foil.

  • Hygroscopicity: Generally low, but the powder can retain static.

  • Storage: -20°C is recommended for long-term storage of the Primary Standard. Re-test purity every 12 months.

References

  • Davis, M. "Isothiazoles." Advances in Heterocyclic Chemistry, Vol 14, 1972. Link (Foundational text on isothiazole numbering and reactivity).

  • United States Pharmacopeia (USP). General Chapter <11> "Reference Standards". Link (Guidance on establishing secondary standards).

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." Link (Regulatory framework for purity methods).

  • BLD Pharm. "3-Bromobenzo[c]isothiazole Product Page (CAS 34250-63-0)." Link (Commercial source for raw material).

  • Sigma-Aldrich. "Technical Bulletin: Handling of Air-Sensitive Reagents." Link (General handling for lithiated synthesis intermediates).

A Comparative Guide to the Infrared Spectroscopy of Carboxylic Acid-Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the isothiazole nucleus is a cornerstone of many functional molecules. When this five-membered heterocycle is functionalized with a carboxylic acid, the resulting molecule's properties are significantly altered. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, allowing for the precise identification of functional groups and elucidation of molecular structure. This guide offers an in-depth comparison and analysis of the characteristic IR spectral peaks for carboxylic acid-substituted isothiazoles, providing the foundational knowledge for researchers in synthesis, quality control, and molecular characterization.

Understanding the Vibrational Landscape: Carboxylic Acids and Isothiazoles

The IR spectrum of a carboxylic acid-substituted isothiazole is a composite of the vibrational modes of both the carboxylic acid group and the isothiazole ring. To interpret the full spectrum, it is essential to first understand the characteristic absorptions of each component.

The Signature of a Carboxylic Acid

Carboxylic acids exhibit some of the most recognizable peaks in IR spectroscopy, largely due to the presence of the hydroxyl (-OH) and carbonyl (C=O) groups.

  • O-H Stretching: The most prominent feature of a carboxylic acid is the exceptionally broad absorption band appearing in the region of 3300-2500 cm⁻¹ . This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[1][2][3]

  • C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl stretch is typically observed between 1760 and 1690 cm⁻¹ .[4] The precise wavenumber is sensitive to the molecular environment. In dimeric carboxylic acids, which are common in the solid and liquid states, this peak appears around 1710 cm⁻¹ .[3] Conjugation with a double bond or an aromatic ring, such as the isothiazole ring, can lower this frequency to the 1710-1680 cm⁻¹ range.[1][3]

  • C-O Stretching and O-H Bending: Carboxylic acids also display a medium-intensity C-O stretching vibration between 1320 and 1210 cm⁻¹ .[1][5] Additionally, out-of-plane O-H bending can be observed as a broad peak around 920 cm⁻¹ .[1]

The Isothiazole Ring: A Heterocyclic Fingerprint

The isothiazole ring, an aromatic heterocycle containing nitrogen and sulfur, presents a more complex vibrational profile. Its spectral features arise from the stretching and bending of its constituent bonds. While less documented than carboxylic acids, key absorptions can be assigned based on data from related heterocyclic systems.

  • C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. These peaks are generally of weak to medium intensity.

  • Ring Stretching (C=C and C=N): The aromatic nature of the isothiazole ring results in a series of medium to strong absorption bands between 1650 and 1400 cm⁻¹ , corresponding to C=C and C=N stretching vibrations.

  • C-S Stretching: The carbon-sulfur bond within the ring is expected to produce weak to medium absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹ .

The Combined Spectrum: Carboxylic Acid-Substituted Isothiazoles

When a carboxylic acid group is attached to an isothiazole ring, the resulting IR spectrum is a superposition of the individual functional group absorptions, with some notable shifts due to electronic interactions.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongCharacteristic of hydrogen-bonded dimers.
C-H Stretch (Isothiazole Ring)3100 - 3000Weak to MediumAromatic C-H stretching.
C=O Stretch (Carboxylic Acid)1710 - 1680StrongLower frequency due to conjugation with the isothiazole ring.[1][3]
C=N & C=C Ring Stretching1650 - 1400Medium to StrongMultiple bands are expected in this region, characteristic of the aromatic heterocycle.
C-O Stretch (Carboxylic Acid)1320 - 1210MediumCoupled with O-H in-plane bending.[1]
O-H Bend (Out-of-Plane)~920Broad, MediumA diagnostically useful broad peak for carboxylic acids.[1]
C-S Ring Vibration800 - 600Weak to MediumMay be difficult to distinguish in the complex fingerprint region.

Visualizing the Key Vibrational Modes

Caption: Key vibrational modes in isothiazole-4-carboxylic acid.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of a carboxylic acid-substituted isothiazole, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique suitable for solid and liquid samples with minimal preparation.

Instrumentation and Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Sample of carboxylic acid-substituted isothiazole (solid or liquid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone.

    • Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected values in the table above to confirm the presence of the carboxylic acid and isothiazole functionalities.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure clamp with a solvent-dampened lint-free wipe after the measurement.

Workflow for IR Spectral Analysis

G cluster_exp Experimental cluster_analysis Data Analysis cluster_interp Interpretation A Prepare Sample C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Process Spectrum (Baseline Correction) C->D E Peak Picking D->E F Compare with Reference Data E->F G Identify Functional Groups F->G H Confirm Molecular Structure G->H

Caption: Workflow for experimental IR analysis.

Conclusion

The infrared spectrum of a carboxylic acid-substituted isothiazole is rich with information. By systematically identifying the characteristic broad O-H stretch and strong, conjugated C=O stretch of the carboxylic acid, alongside the aromatic C-H and ring stretching vibrations of the isothiazole nucleus, researchers can confidently confirm the structure of their target molecules. This guide provides a framework for understanding and interpreting these spectra, serving as a valuable tool in the synthesis and characterization of novel isothiazole-based compounds for a wide range of scientific applications.

References

  • Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The features of IR spectrum. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • ResearchGate. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

A Comparative Guide to the HPLC Retention Behavior of Benzisothiazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The separation and quantification of benzisothiazole isomers are critical in various fields, including pharmaceutical development, environmental analysis, and industrial quality control. The structural similarity of these isomers often presents a significant analytical challenge, necessitating robust and selective methods for their resolution. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose, offering the versatility to resolve closely related molecular structures.

This guide provides an in-depth comparison of the HPLC retention times of various benzisothiazole isomers. By examining the influence of substitution patterns and the choice of chromatographic conditions, this document aims to equip researchers with the foundational knowledge to develop and optimize separation methods for these important heterocyclic compounds.

The Chromatographic Challenge of Benzisothiazole Isomers

Benzisothiazole and its derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] Isomers of a parent benzisothiazole molecule, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct physicochemical properties and biological effects. Consequently, the ability to separate and individually quantify these isomers is paramount for accurate structure-activity relationship (SAR) studies, impurity profiling in drug substances, and monitoring of environmental contaminants.

The primary challenge in separating benzisothiazole isomers lies in their subtle structural differences. Positional isomers, for instance, may only differ in the location of a substituent on the benzisothiazole core. These minor variations can lead to very similar partitioning behaviors between the stationary and mobile phases in HPLC, resulting in co-elution or poor resolution.

Understanding Retention in Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for benzisothiazole derivatives. In this technique, a nonpolar stationary phase (typically a C18-bonded silica) is used in conjunction with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol). The retention of an analyte is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[3]

Several factors influence the retention time of an analyte in RP-HPLC, including:

  • Mobile Phase Composition: The ratio of organic solvent to water is a critical parameter. Increasing the percentage of the organic modifier reduces the polarity of the mobile phase, leading to shorter retention times for nonpolar analytes.

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly alter retention. By controlling the pH, the ionization state of the analyte can be suppressed or enhanced, thereby affecting its polarity and interaction with the stationary phase.

  • Stationary Phase Chemistry: While C18 is the most prevalent stationary phase, other chemistries (e.g., C8, phenyl, or polar-embedded phases) can offer different selectivities for separating isomers.

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention times and peak shapes.

Comparative Analysis of Benzisothiazole Isomers' Retention Times

Case Study 1: 2-Mercaptobenzothiazole and its Dithiobis-Derivative

A study focused on the simultaneous determination of 2-mercaptobenzothiazole (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS), provides a clear example of how structural changes impact retention.[1]

Table 1: HPLC Retention Times of 2-Mercaptobenzothiazole (MBT) and 2,2'-Dithiobis-benzothiazole (MBTS) [1]

CompoundStructureRetention Time (min)
2-Mercaptobenzothiazole (MBT)4.45
2,2'-Dithiobis-benzothiazole (MBTS)8.78

Experimental Protocol:

  • Column: Microbondapak C18 (10 µm, 30 cm x 3.9 mm)[1]

  • Mobile Phase: Tetrahydrofuran:Acetonitrile:Buffer (40:40:20, v/v/v), pH 4.0 (adjusted with orthophosphoric acid)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 240 nm[1]

  • Internal Standard: Naphthalene (Retention Time: 6.25 min)[1]

Analysis of Retention Behavior:

The significant difference in retention times between MBT and MBTS can be attributed to the increased molecular size and hydrophobicity of MBTS. The dimerization of MBT to form MBTS results in a larger, more nonpolar molecule that interacts more strongly with the C18 stationary phase, leading to a longer retention time. This example underscores the principle that in RP-HPLC, an increase in molecular weight and nonpolar surface area generally correlates with increased retention.

Case Study 2: Positional Isomers of Substituted Benzisothiazoles (A Hypothesized Comparison)

Direct comparative data for positional isomers of substituted benzisothiazoles is scarce in readily accessible literature. However, we can extrapolate from general principles of chromatography and data from related compound classes, such as nitroanilines, to predict their behavior.[4]

The elution order of positional isomers in RP-HPLC is influenced by subtle differences in their polarity and ability to interact with the stationary phase. For example, with nitro-substituted benzisothiazoles, the position of the nitro group can affect the molecule's overall dipole moment and its ability to engage in intermolecular interactions.

Hypothetical Elution Order of Nitro-Substituted 2-Aminobenzisothiazole Isomers:

Based on the principles of RP-HPLC, one might predict the following elution order for isomers of 2-amino-nitrobenzothiazole on a C18 column:

  • 2-Amino-7-nitrobenzothiazole: The proximity of the nitro and amino groups may allow for intramolecular hydrogen bonding, which can reduce the molecule's overall polarity and interaction with the polar mobile phase, potentially leading to a shorter retention time compared to other isomers where such interactions are less favorable.

  • 2-Amino-5-nitrobenzothiazole & 2-Amino-6-nitrobenzothiazole: The relative retention of the 5- and 6-nitro isomers would depend on the specific electronic effects and resulting dipole moments. Often, isomers with greater symmetry or more exposed polar groups will have shorter retention times.

  • 2-Amino-4-nitrobenzothiazole: The steric hindrance from the nitro group in the 4-position could influence how the molecule interacts with the stationary phase, potentially leading to a different retention time compared to the other isomers.

It is crucial to note that this is a hypothesized order, and the actual elution can be influenced by the specific mobile phase conditions, including the type of organic modifier and the pH.

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method for separating benzisothiazole isomers requires a systematic approach. The following workflow outlines the key steps involved.

HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis A Define Separation Goal (e.g., baseline resolution of isomers) B Select Initial Conditions (Column, Mobile Phase) A->B Based on analyte properties C Optimize Mobile Phase (Gradient, pH, Organic Modifier) B->C Systematic screening D Optimize Physical Parameters (Flow Rate, Temperature) C->D Fine-tuning E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E ICH Guidelines F Sample Preparation (Dissolution, Filtration) E->F Final Method G HPLC Analysis F->G H Data Processing & Reporting G->H

Caption: A typical workflow for developing and validating an HPLC method for the separation of benzisothiazole isomers.

Conclusion

For researchers and drug development professionals, a systematic approach to method development, starting with a C18 column and a simple water/acetonitrile or water/methanol mobile phase, is recommended. Fine-tuning of the mobile phase composition, including pH and the use of alternative organic modifiers or stationary phases, can then be employed to achieve the desired resolution of specific benzisothiazole isomers. The experimental protocols and principles outlined in this guide serve as a valuable starting point for tackling the chromatographic challenges presented by this important class of compounds.

References

  • Jooken, E., Amery, R. and Meesschaert, B. (2024) Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. [Link]

  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. [Link]

  • Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(29), 22763-22771. [Link]

  • Wang, J., Xiong, L., Zhang, H., Wang, L., Jin, J., & Chen, J. (2013). Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. Se pu = Chinese journal of chromatography, 31(2), 139–142. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column. [Link]

  • Tagarelli, A., et al. (2014). Simultaneous determination of benzothiazoles, benzotriazoles and benzosulfonamides by solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry in environmental aqueous matrices and human urine. Journal of Chromatography A, 1338, 164-173. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15(1), 43-55. [Link]

  • Weiss, J., & Meurer, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(18), 3967-3974. [Link]

  • Babic, S., et al. (2015). Comparison of UHPLC and HPLC in benzodiazepines analysis of postmortem samples: a case-control study. Medicine, 94(14). [Link]

  • Process for the preparation of 2-aminobenzothiazoles. (1994).
  • Cirilli, R., et al. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3, 4-dihydro-2H-1, 2, 4-benzothiadiazine 1, 1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of pharmaceutical and biomedical analysis, 23(1), 117-125. [Link]

  • Agilent Technologies. (n.d.).
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. [Link]

  • Sarac, S., & Sarac, A. S. (2020). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN STATIONARY PHASES. Farmacia, 68(4), 675-683. [Link]

  • García-Álvarez-Coque, M. C. (2013). Mechanisms of retention in HPLC.
  • Bui, K. H. (1991). Liquid Chromatographic Resolution of Enantiomers of Pharmaceutical Interest. In HPLC in the Pharmaceutical Industry (pp. 27-52). CRC Press. [Link]

  • Gall, E. L., et al. (2006). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 72(4), 2646-2653. [Link]

  • Separation of positional isomers using chiral chromatography columns. (2025, August 6). ResearchGate. [Link]

  • Weisz, A., et al. (2013). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1, 4-benzothiazin-3 (4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Journal of separation science, 36(16), 2689-2697. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromobenzo[c]isothiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromobenzo[c]isothiazole-5-carboxylic acid, a halogenated heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established best practices for hazardous waste management to ensure a high margin of safety.

Hazard Assessment and Initial Precautions

Before handling any waste, it is crucial to understand the potential hazards. Based on data from analogous compounds such as 2-Bromothiazole-5-carboxylic acid and 5-Bromobenzo[d]isothiazole-3-carboxylic acid, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential PPE:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

The Cardinal Rule: Segregation of Halogenated Waste

The primary and most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[7][8] Halogenated compounds, containing elements like bromine, chlorine, fluorine, or iodine, require specific disposal methods, typically high-temperature incineration, to prevent the release of harmful substances into the environment.[7][8]

Causality: Co-mingling halogenated and non-halogenated waste streams can contaminate large volumes of less hazardous waste, significantly increasing disposal costs and environmental impact.[8] Non-halogenated solvents can often be recycled or used as fuel, a more environmentally friendly and economical option.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for disposal.

Waste Container Selection and Labeling
  • Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable.[9][10] The container must be in good condition, free from cracks or deterioration.[9]

  • Proper Labeling is Non-Negotiable: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10] The label must clearly state:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[9]

    • An accurate estimation of the concentration and quantity of the waste.

    • The date when the first drop of waste was added.

Waste Accumulation and Storage
  • Point of Generation: The waste container should be kept at or near the point of generation, such as in a satellite accumulation area (SAA) within the laboratory.[9][11] This minimizes the distance the waste needs to be transported within the lab.

  • Secure Storage: The container must be kept closed at all times except when adding waste.[9] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills. Do not leave a funnel in the container opening.[9]

  • Segregation in Storage: Store the halogenated waste container separately from incompatible materials, particularly bases and oxidizing agents.[11] A secondary containment bin is highly recommended to mitigate the impact of any potential leaks.[10]

  • Filling Capacity: Do not fill the container to more than 90% of its capacity to allow for expansion of the contents.[10]

Requesting Waste Pickup

Once the waste container is full or has been in storage for the maximum allowable time (which can vary by institution, but is often six to twelve months for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11][12] Follow their specific procedures for scheduling a collection.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if necessary, evacuate the area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[6]

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[6]

  • Collect and Dispose: Carefully collect the contaminated absorbent material using appropriate tools (e.g., non-sparking scoops) and place it in a designated, sealed container for hazardous waste.[6] This container must also be labeled as hazardous waste containing this compound.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Date container->labeling segregation Segregate as HALOGENATED ORGANIC WASTE labeling->segregation accumulation Store in Satellite Accumulation Area (SAA) segregation->accumulation storage_rules Keep Container Closed Use Secondary Containment Do Not Exceed 90% Capacity accumulation->storage_rules pickup Container Full or Storage Time Limit Reached? storage_rules->pickup pickup->storage_rules No ehs_contact Contact EHS for Waste Pickup pickup->ehs_contact Yes end End: Proper Disposal by EHS ehs_contact->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Waste Segregation

Waste TypeKey CharacteristicsDisposal MethodRationale
Halogenated Organic Waste Contains bromine, chlorine, fluorine, or iodine.High-Temperature IncinerationPrevents the formation of toxic byproducts and environmental contamination.[7]
Non-Halogenated Organic Waste Lacks halogen atoms (e.g., acetone, ethanol, hexane).Fuel Blending/Recycling or IncinerationAllows for resource recovery and reduces the burden on specialized incinerators.[8]
Aqueous Acidic/Basic Waste Water-based solutions with a pH outside the neutral range.Neutralization and Drain Disposal (if permissible by local regulations and free of other hazards) or EHS pickup.Reduces corrosivity and allows for safe disposal in the sanitary sewer under specific conditions.[11]

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of correct hazard assessment, stringent waste segregation, and proper containerization and labeling, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Safety Data Sheet - Benzothiazole. (2024, November 4). Retrieved from a generic chemical supplier's website.
  • Safety Data Sheet. (2025, November 6). MilliporeSigma. Retrieved from a generic chemical supplier's website.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]

  • Safety Data Sheet - 5-Bromobenzo[b]thiophene. (2024, August 27). Angene Chemical. Retrieved from a generic chemical supplier's website.

Sources

Personal protective equipment for handling 3-Bromobenzo[c]isothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Bromobenzo[c]isothiazole-5-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as this compound, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

The primary hazards associated with compounds of this nature include:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4][5]

These hazards are summarized in the table below, based on the GHS classifications of analogous compounds.

Hazard ClassificationGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1][3]
Serious Eye IrritationH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][3]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls, such as fume hoods, are the primary means of exposure prevention, the correct selection and use of PPE is essential for safeguarding against accidental contact.[7]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.[1][3][4][5]

  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving chemicals.[8]

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as when transferring solutions or handling larger quantities of the solid.[8] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[8]

  • Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing or when working with strongly exothermic reactions.[7][8]

Skin and Body Protection

Preventing skin contact is crucial due to the irritant nature of this compound.[1][2][3]

  • Gloves: No single glove material protects against all chemicals.[9] For halogenated aromatic compounds like this compound, nitrile gloves are a suitable choice for incidental contact.[10][11] It is imperative to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[5] For prolonged contact or in the event of a spill, heavier-duty gloves such as neoprene or PVC should be considered.[9][10] Always consult the manufacturer's chemical resistance guide for specific breakthrough times.[8]

  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9] The material of the lab coat is also a consideration; cotton is susceptible to degradation by acids.[8]

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work to protect the skin on the lower body and feet.

Respiratory Protection

Because this compound is a solid, inhalation of dust particles presents a respiratory hazard.[1][3]

  • Work in a Ventilated Area: All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][3][5]

  • Respirator: If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a respirator may be necessary.[9] The type of respirator required will depend on the specific conditions of use, and a formal respiratory protection program should be in place, including fit testing and training.[9]

Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound should be established.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Weighing and Transfer: Conduct all weighing and transfer operations that may generate dust inside a chemical fume hood. Use appropriate tools (spatulas, etc.) to minimize the generation of airborne particles.

  • In-Use: Keep containers of the chemical tightly closed when not in use.[1][3]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by eye and face protection, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Designate Area Designate Area Assess Risks->Designate Area Gather PPE Gather PPE Designate Area->Gather PPE Weigh Solid Weigh Solid Gather PPE->Weigh Solid Transfer to Reaction Transfer to Reaction Weigh Solid->Transfer to Reaction Conduct Experiment Conduct Experiment Transfer to Reaction->Conduct Experiment Quench Reaction Quench Reaction Conduct Experiment->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Final Hand Wash Final Hand Wash Dispose Waste->Final Hand Wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated lab materials, should be collected in a designated, labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[3][12] Do not allow the product to enter drains.[1][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3][12]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[5] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.